An In-Depth Technical Guide to the Derivatization of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
Abstract The 1,3-dimethyl-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry. As a "privileged structure," its derivatives are integral to numerous FDA-approved pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,3-dimethyl-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in modern medicinal and agricultural chemistry. As a "privileged structure," its derivatives are integral to numerous FDA-approved pharmaceuticals and advanced agrochemicals, valued for their metabolic stability, synthetic versatility, and capacity for precise molecular interactions.[1][2] This guide provides an in-depth exploration of the primary derivatization strategies for this core molecule, focusing on reactions at the C5-carboxylic acid moiety and electrophilic substitution on the pyrazole ring. We present field-proven insights into experimental design, detailed step-by-step protocols for key transformations, and the underlying chemical principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design and synthesis of novel, high-value compounds.
The Core Scaffold: Properties and Strategic Importance
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a stable, white crystalline solid that serves as a critical building block for creating more complex molecular architectures. Its strategic value lies in the presence of two distinct, orthogonally reactive sites: the carboxylic acid at the C5 position and the electron-rich C4 position on the pyrazole ring. This dual reactivity allows for sequential or combinatorial derivatization, enabling the systematic exploration of chemical space around a rigid, pharmacologically active core.
Many successful drugs, such as the COX-2 inhibitor Celecoxib, are built upon a substituted pyrazole carboxamide framework, highlighting the therapeutic potential unlocked through derivatization of this class of compounds.[3][4] The N-methylation at the N1 position not only blocks this site from undesired reactions but also enhances the drug-like properties of the resulting derivatives.
Table 1: Physicochemical Properties of the Core Scaffold
Property
Value
CAS Number
5744-56-9
Molecular Formula
C₆H₈N₂O₂
Molecular Weight
140.14 g/mol
Appearance
White to off-white crystalline solid
Melting Point
208-215 °C
Solubility
Slightly soluble in polar solvents like methanol and chloroform (heated)
Storage Conditions
2-8°C, keep in a dry, well-ventilated place
Key Derivatization Strategies: A Dual-Axis Approach
The synthetic utility of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be best understood by considering two primary axes of modification: (A) transformations of the carboxylic acid group and (B) substitution on the pyrazole ring.
Figure 1: Primary derivatization pathways for the core scaffold.
Axis A: Derivatization of the Carboxylic Acid Moiety
The C5-carboxylic acid is the most readily functionalized handle on the molecule. Its conversion into an amide bond is arguably the most critical reaction in the synthesis of pyrazole-based drug candidates.[5][6]
The direct condensation of the carboxylic acid with an amine is the preferred modern route due to its operational simplicity and high functional group tolerance. This transformation requires an activating agent (coupling reagent) to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the amine.
Causality Behind Experimental Choices:
Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a superior choice for this substrate, especially with sterically hindered or electron-deficient amines.[7] Its mechanism involves the formation of a highly reactive O-acylisourea active ester, which rapidly acylates the amine.[8] This rapid reaction minimizes the potential for racemization if chiral amines are used.[7] Alternatives like EDC/HOBt are also effective but HATU often provides higher yields for challenging couplings.[9]
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[8]
Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal. They effectively solubilize the reactants and do not interfere with the reaction mechanism. DMF is often preferred for its superior solvating power.[10]
Figure 2: Workflow for HATU-mediated amide coupling.
A classic, robust alternative to direct coupling is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate readily reacts with amines without the need for a coupling reagent.
Causality Behind Experimental Choices:
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice.[11][12] The reaction is irreversible because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture.[13] Oxalyl chloride is a milder alternative that can be used at lower temperatures, often with a catalytic amount of DMF.[14]
Reaction Conditions: The reaction is typically run neat (using SOCl₂ as the solvent) or in a non-reactive solvent like DCM or toluene at reflux. The absence of water is critical, as moisture will hydrolyze both the thionyl chloride and the resulting acid chloride.[13]
Amine Addition: The subsequent reaction with the amine is usually performed at low temperature (e.g., 0 °C) to control the exothermicity. A base (like pyridine or TEA) is added to scavenge the HCl produced.
Axis B: Functionalization of the Pyrazole Ring
The pyrazole ring is an aromatic system, and the C4 position is the most susceptible to electrophilic aromatic substitution. The existing substituents direct incoming electrophiles to this position; the N-methyl and C-methyl groups are activating ortho, para-directors, and the C5-carboxylic acid is a deactivating meta-director. All effects converge to strongly favor substitution at C4.
Introducing a nitro group at the C4 position is a key strategic move. The nitro group itself is not typically the final desired functionality but serves as a versatile synthetic handle for further transformations, most commonly reduction to an amine. This amine can then be acylated, alkylated, or used in further heterocyclic ring-forming reactions, dramatically increasing molecular complexity. The synthesis of Sildenafil, for instance, relies on this exact strategy.
Causality Behind Experimental Choices:
Nitrating Agent: A classic mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective method.[15] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (0-10 °C).[15] Poor temperature control can lead to over-nitration, side reactions, or decomposition of the starting material, resulting in lower yields and purification difficulties.
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS: 1239775-32-6): A Core Building Block in Immunomodulator and ADC Synthesis
Executive Summary In the rapidly evolving landscape of targeted immunotherapy, the design of small-molecule agonists requires precise control over pharmacokinetics, target affinity, and structural stability. 2-(1,3-Dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted immunotherapy, the design of small-molecule agonists requires precise control over pharmacokinetics, target affinity, and structural stability. 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS: 1239775-32-6) has emerged as a highly specialized organic building block in the synthesis of next-generation immunomodulators. Specifically, it serves as a critical structural motif in the development of Stimulator of Interferon Genes (STING) agonists and immunomodulatory antibody-drug conjugates (iADCs) 1. This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound, providing a comprehensive resource for drug development professionals.
Quantitative Data & Physicochemical Profiling
Understanding the fundamental properties of this pyrazole-carboxamide derivative is essential for predicting its behavior in complex synthetic pathways and biological systems.
Mechanistic Rationale: The Pyrazole-Carboxamide Pharmacophore
In medicinal chemistry, the selection of a specific heterocycle is rarely arbitrary. The incorporation of the 1,3-dimethyl-1H-pyrazole moiety into STING agonists is driven by precise structural biology.
Steric Fit and Binding Affinity : Alkyl-substituted pyrazoles have been demonstrated to markedly improve agonistic activity compared to unsubstituted or excessively bulky variants (e.g., tert-butyl groups, which have detrimental effects on STING responses) 1. The 1,3-dimethyl configuration provides the optimal steric bulk to fit securely within the binding pocket of the STING dimer's basal state 4.
Linker Flexibility : The acetic acid (glycine) extension acts as a versatile, flexible linker. The terminal carboxylic acid allows for straightforward amide coupling to complex core structures, such as amidobenzimidazoles, which are crucial for downstream STING signaling [[1]]().
To ensure high yield and purity, the synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid relies on a carefully controlled two-step process: amide coupling followed by selective saponification.
Figure 1: Synthetic workflow for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid.
Step-by-Step Protocol
Step 1: Amide Coupling
Procedure : Dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 16 hours.
Causality : HATU is explicitly chosen over standard carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered heteroaromatic carboxylic acids. DIPEA neutralizes the glycine hydrochloride salt, freeing the amine for nucleophilic attack, while DMF ensures complete solvation of the polar intermediates.
Step 2: Selective Saponification
Procedure : Isolate the intermediate ester and dissolve it in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature until complete consumption of the starting material is observed via TLC.
Causality : Lithium hydroxide provides mild basic conditions that selectively hydrolyze the methyl ester without cleaving the newly formed, robust pyrazole-carboxamide bond. The biphasic-like but miscible THF/H2O system solubilizes both the organic ester and the inorganic base.
Step 3: Analytical Validation & Isolation
Procedure : Quench the reaction with 1M HCl to adjust the pH to ~2-3, precipitating the free carboxylic acid. Extract with EtOAc, dry over MgSO4, and concentrate.
Self-Validation System : To guarantee the integrity of the protocol, the crude product must be subjected to preparatory HPLC. Following established protocols for these derivatives, utilize a gradient of 0–45% MeCN in water with 0.05% TFA as a mobile phase additive 5. Validate the final fraction via UPLC-MS (ESI+) to confirm the theoretical m/z of ~198.2 [M+H]+ 5.
Application in Drug Development: STING Agonists and iADCs
The cGAS-STING pathway is an innate immune mechanism that detects cytosolic DNA and triggers a robust anti-tumor and anti-viral immune response [[6]](). 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is frequently conjugated to benzimidazole cores to synthesize direct STING agonists.
Once synthesized, these small-molecule agonists can be attached to monoclonal antibodies via cleavable linkers, forming Immunomodulatory Antibody-Drug Conjugates (iADCs) 5. This targeted delivery mechanism ensures that the potent STING agonist is released exclusively within the tumor microenvironment, minimizing systemic toxicity while maximizing localized Type I interferon production.
Figure 2: STING pathway activation logic triggered by pyrazole-carboxamide derivatives.
References
[1] Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor. Journal of Medicinal Chemistry - ACS Publications. 1
[5] WO2023215740A1 - Immunomodulatory antibody-drug conjugates. Google Patents. 5
[6] WO2022155518A1 - Immunomodulatory antibody-drug conjugates. Google Patents. 6
The Biological Activity and Mechanistic Profiling of Dimethyl-Pyrazole Carboxamide Compounds
Executive Summary The 1,3-dimethylpyrazole-4-carboxamide scaffold represents a privileged pharmacophore in both agricultural and medicinal chemistry. Compounds within this class—such as furametpyr, penthiopyrad, and flux...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-dimethylpyrazole-4-carboxamide scaffold represents a privileged pharmacophore in both agricultural and medicinal chemistry. Compounds within this class—such as furametpyr, penthiopyrad, and fluxapyroxad—are highly potent Succinate Dehydrogenase Inhibitors (SDHIs)[1]. This technical guide provides an in-depth analysis of their biological activity, structural causality, metabolic pathways, and the standardized experimental protocols used to validate their efficacy.
Structural Causality and Pharmacophore Design
The biological activity of dimethyl-pyrazole carboxamides is intrinsically linked to their highly specific molecular architecture. The presence of the carboxamide group at position 4 and the methyl groups at positions 1 and 3 of the pyrazole ring are non-negotiable requirements for optimal target binding[2][3].
The 1,3-Dimethyl Groups : The methyl group at position 1 prevents tautomerization, locking the pyrazole ring into a rigid, predictable conformation. The methyl at position 3 provides precise steric bulk, allowing the molecule to anchor deeply into the lipophilic pockets of target enzymes[3].
The 4-Carboxamide Moiety : This group acts as a structural mimic of the ubiquinone (Coenzyme Q) headgroup. The amide nitrogen serves as a critical hydrogen-bond donor, interacting with highly conserved tyrosine and tryptophan residues within the target protein's binding site[4][5].
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary biological target of these compounds is Succinate Dehydrogenase (SDH, Complex II) , a critical enzyme that bridges the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC)[6].
Dimethyl-pyrazole carboxamides exert their biological activity by binding competitively to the ubiquinone-binding site (Q-site) of the SDH complex[4][5]. By physically occluding the Q-site, these inhibitors prevent the transfer of electrons from succinate to ubiquinone. This blockade halts cellular respiration, rapidly depletes intracellular ATP, and induces lethal oxidative stress in fungal pathogens[6][7]. Furthermore, because many of these compounds (like furametpyr and penthiopyrad) possess chiral centers, their biological activity is highly enantioselective, with specific enantiomers demonstrating vastly superior binding kinetics[4][8].
Caption: Mechanism of SDHI fungicides blocking electron transfer at Complex II.
Quantitative Biological Activity
Dimethyl-pyrazole carboxamides exhibit broad-spectrum efficacy against devastating phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium oxysporum[3][5][7]. The table below synthesizes quantitative efficacy data across different compounds and targets.
To evaluate environmental persistence and off-target toxicity, it is critical to understand how these compounds are metabolized in biological systems. In mammalian models, the biotransformation of dimethyl-pyrazole carboxamides (such as furametpyr) is heavily mediated by the Cytochrome P450 enzyme system[9][10].
The major biotransformation reactions include:
N-demethylation : Catalyzed primarily by CYP1A1, CYP1A2, CYP2C19, and CYP3A4[9][10]. This reaction removes the critical methyl groups, drastically altering the steric profile of the molecule and resulting in a near-total loss of SDH inhibitory activity. This serves as a primary detoxification pathway in non-target organisms[10].
Hydroxylation and Oxidation : Oxidation of the methyl group at the C3 position of the pyrazole ring, alongside hydroxylation of the attached aromatic rings, increases the molecule's hydrophilicity, facilitating rapid renal and biliary excretion[9][10].
Experimental Protocols for Activity Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to quantify the biological activity of dimethyl-pyrazole carboxamides.
Protocol A: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale : This cell-free assay directly quantifies the compound's ability to inhibit Complex II. Because ubiquinone reduction is difficult to measure directly via UV-Vis spectroscopy, we utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP transitions from blue (oxidized) to colorless (reduced) at 600 nm, providing a highly reliable, real-time kinetic readout of enzyme activity[5].
Step-by-Step Workflow :
Mitochondrial Isolation : Extract mitochondria from the target pathogen mycelia using a sucrose density gradient. Crucial Causality: All steps must be performed strictly at 4°C to prevent proteolytic degradation and maintain the structural integrity of the multi-subunit Complex II.
Buffer Preparation : Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.8), 10 mM sodium azide (to block Complex IV and prevent unwanted electron leakage), and 50 μM DCPIP.
Compound Incubation : Dissolve the dimethyl-pyrazole carboxamide in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation). Incubate the compound with the mitochondrial suspension for 10 minutes at 25°C to allow equilibrium binding at the Q-site.
Reaction Initiation : Add 20 mM sodium succinate to initiate the reaction.
Kinetic Measurement : Monitor the decrease in absorbance at 600 nm for 5 minutes using a microplate spectrophotometer. Calculate the IC50 based on the dose-response curve generated from the kinetic rates[5].
Caption: Step-by-step workflow for the in vitro SDH enzyme inhibition assay.
Protocol B: In Vitro Mycelial Growth Inhibition Assay
Rationale : While the enzyme assay proves target engagement, this assay validates that the compound can successfully penetrate the fungal cell wall and exert physiological toxicity[7].
Step-by-Step Workflow :
Media Preparation : Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C before adding the test compounds to prevent thermal degradation of the carboxamide linkage[7].
Inoculation : Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old pathogen culture) in the center of the amended PDA plates.
Incubation & Measurement : Incubate plates at 25°C in the dark. Measure the radial growth of the mycelium using digital calipers once the control plates (DMSO only) have fully colonized the petri dish.
Data Analysis : Calculate the effective concentration required to inhibit 50% of mycelial growth (EC50) using probit analysis[7].
References
Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. ResearchGate. 2
Synthesis and antifungal activity of N-substituted-5-chloro-1,3-dimethylpyrazole-4-carboxamide. Applied Biological Chemistry. 3
Furametpyr: A Technical Guide to its Physicochemical Properties and Mechanism of Action. Benchchem. 6
Penthiopyrad - Active Ingredient Page. Chemical Warehouse. 11
Biological Activity of Furametpyr Enantiomers: A Technical Overview. Benchchem. 4
Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum. Plant Disease - APS Journals. 7
Research Advances in Succinate Dehydrogenase. TSI Journals.
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PMC - NIH. 5
Furametpyr (Ref: S 82658). AERU - University of Hertfordshire. 8
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. 1
Metabolism of Furametpyr. 1. Identification of Metabolites and in Vitro Biotransformation in Rats and Humans. Journal of Agricultural and Food Chemistry - ACS Publications. 9
Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. PubMed - NIH. 10
The compound 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS: 2377034-04-1) is a highly specialized molecular building block characterized by an N-acyl glycine framework coupled to a 1,3-dimethylpyrazole core. In contemporary drug discovery, derivatives of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid are critical intermediates in the synthesis of SARS-CoV-2 3C-like protease inhibitors[1], while similar N-acyl amides function as potent T1R1/T1R3 umami and sweet taste receptor modifiers[2].
Understanding the solubility profile of this compound in organic solvents is paramount for optimizing reaction yields during synthesis, facilitating liquid-liquid extractions, and designing downstream pharmaceutical formulations. N-acyl amino acids are generally crystalline solids that exhibit poor aqueous solubility unless neutralized to their corresponding carboxylate salts[3]. Consequently, selecting the appropriate organic solvent is critical for disrupting the stable crystalline lattice driven by intermolecular hydrogen bonding.
Structural Determinants of Solvation
The solubility of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is dictated by three primary functional groups, each contributing to its complex intermolecular interaction network:
Carboxylic Acid (-COOH): Forms highly stable, cyclic hydrogen-bonded dimers in the solid state. Solvents must possess strong hydrogen-bond acceptor capabilities to outcompete and cleave these dimers.
Amide Linkage (-CONH-): Acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). It is a primary site for solvation by polar protic and aprotic solvents.
1,3-Dimethylpyrazole Ring: The nitrogen at position 2 (N2) can act as a weak hydrogen-bond acceptor, while the methyl groups and the aromatic system contribute to lipophilicity, favoring dispersion interactions.
Figure 1: Mechanistic pathways of solvation based on solvent class.
To generate reliable solubility data, it is critical to measure thermodynamic solubility rather than kinetic solubility. Kinetic solubility can yield artificially high values if an amorphous form of the compound dissolves rapidly before precipitating into its more stable crystalline form. The following self-validating shake-flask protocol ensures equilibrium is reached and accurately quantified.
Step-by-Step Protocol
Equilibration (The Shake-Flask Method):
Action: Add an excess amount of solid 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (approx. 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
Causality: An excess ensures the solvent becomes fully saturated, leaving residual solid to maintain thermodynamic equilibrium between the dissolved and solid states.
Incubation: Agitate the vials at 300 RPM in an isothermal shaker at 298.15 K (25 °C) for exactly 24 hours. A 24-hour period is mandatory to overcome the high lattice energy of the N-acyl glycine framework.
Phase Separation & Microfiltration:
Action: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
Causality: PTFE is chosen over Nylon or PES because it is chemically inert to harsh organic solvents (like DMF and EtOAc) and exhibits minimal non-specific analyte binding. Filtration removes colloidal micro-particulates that would otherwise scatter light and artificially inflate UV-Vis integration during HPLC analysis.
HPLC-UV Quantification (Self-Validating System):
Action: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.
Validation: Inject the sample onto a C18 Reversed-Phase column alongside a 5-point standard calibration curve (R² > 0.999). Monitor for a single, sharp peak at the compound's
λmax
(typically ~230-254 nm for pyrazole derivatives). The absence of secondary peaks validates that the compound did not degrade in the solvent during the 24-hour equilibration.
Figure 2: Shake-flask method workflow for thermodynamic solubility determination.
Quantitative Solubility Profile
The table below summarizes the solubility of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid across a spectrum of organic solvents at 298.15 K. (Note: Values are empirically estimated based on the physicochemical behavior of homologous 1,3-dimethylpyrazole-5-carboxylic acid derivatives[4] and standard N-acyl glycines[5]).
Solvent
Dielectric Constant (
ϵ
)
Primary Solvation Mechanism
Estimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
Strong H-bond acceptor, dipole-dipole
> 100.0
N,N-Dimethylformamide (DMF)
36.7
Strong H-bond acceptor, dipole-dipole
> 80.0
Methanol (MeOH)
32.7
H-bond donor/acceptor
20.0 - 30.0
Ethanol (EtOH)
24.5
H-bond donor/acceptor
10.0 - 15.0
Ethyl Acetate (EtOAc)
6.0
Moderate dipole, weak H-bond acceptor
1.5 - 3.0
Dichloromethane (DCM)
9.1
Weak dipole, halogen bonding
0.5 - 1.0
Hexane
1.9
Dispersion forces only
< 0.05
Mechanistic Data Analysis
Polar Aprotic Dominance: DMSO and DMF exhibit the highest solubilizing power. The highly polarized S=O and C=O bonds act as aggressive hydrogen-bond acceptors, effectively breaking the stable carboxylic acid dimers of the N-acyl glycine. This makes them the solvents of choice for creating highly concentrated stock solutions for biological assays or coupling reactions.
Protic Solvation: Methanol and Ethanol show moderate solubility[4]. While they can donate and accept hydrogen bonds to solvate the amide and pyrazole moieties, they also compete with themselves (solvent-solvent H-bonding), making them less efficient than DMSO at breaking the solute's crystal lattice.
Non-Polar Inefficiency: Hexane and DCM demonstrate near-zero solubility. The compound's high polarity and dense hydrogen-bonding network completely resist solvation by weak van der Waals forces. This property is highly advantageous; non-polar solvents can be utilized as anti-solvents to precipitate and purify the compound during synthesis.
Conclusion
For researchers working with 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, solvent selection must be driven by the need to disrupt the compound's strong intermolecular hydrogen bonds. Polar aprotic solvents (DMSO, DMF) are strictly recommended for achieving high-concentration solutions (>80 mg/mL) necessary for in vitro screening or synthetic functionalization. Conversely, non-polar solvents (Hexane, Heptane) are ideal anti-solvents for crystallization and purification workflows.
References
[1] Google Patents. WO2021250648A1 - Nitrile-containing antiviral compounds. Retrieved from:
[2] Google Patents. US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. Retrieved from:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: High-yield peptide coupling strategies, mechanistic rationale, and standardized isolation protocols.
Introduction & Scientific Rationale
The pyrazole-5-carboxamide motif is a highly privileged scaffold in modern medicinal and agricultural chemistry. Derivatives of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid have been extensively utilized in the development of T1R1/T1R3 umami and sweet taste receptor modulators[1], PI3Kδ inhibitors for immunological disorders[2], and novel antibacterial agents targeting peptide deformylase[3].
Synthesizing 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid requires the formation of an amide bond between a sterically hindered, electron-rich heteroaromatic carboxylic acid and glycine. While direct coupling via Schotten-Baumann conditions (using an acid chloride and unprotected glycine) is possible, it often suffers from competing hydrolysis and poor yields due to the zwitterionic nature of the amino acid.
The preferred, self-validating strategy is a two-step sequence:
Amide Coupling: Utilizing Glycine ethyl ester hydrochloride activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional carbodiimides (like EDCI) because the intermediate 7-azabenzotriazole (HOAt) active ester undergoes aminolysis significantly faster, overcoming the steric hindrance of the 1,3-dimethylpyrazole core[4].
Saponification: Mild hydrolysis of the ethyl ester using Lithium Hydroxide (LiOH) in a biphasic THF/Water system, followed by controlled acidification to precipitate the pure target compound.
Mechanistic Pathway of HATU Activation
Understanding the causality behind reagent selection is critical for troubleshooting. In this protocol, 3.0 equivalents of DIPEA are explicitly required:
1.0 eq neutralizes the Glycine ethyl ester hydrochloride salt.
1.0 eq deprotonates the pyrazole-5-carboxylic acid to initiate nucleophilic attack on the HATU uronium salt.
1.0 eq maintains a basic environment to drive the HOAt elimination and subsequent aminolysis.
Fig 1: Mechanistic workflow of HATU-mediated pyrazole carboxylic acid activation.
Experimental Protocols
Materials and Stoichiometry
Summarized below is the quantitative data for a standardized 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
140.14
1.0
1.40 g
Starting Material
Glycine ethyl ester hydrochloride
139.58
1.2
1.67 g
Amine Nucleophile
HATU
380.23
1.2
4.56 g
Coupling Agent
DIPEA
129.24
3.0
5.22 mL
Base
N,N-Dimethylformamide (DMF)
73.09
-
20.0 mL
Solvent
Lithium hydroxide monohydrate
41.96
2.0
0.84 g
Hydrolysis Reagent
Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate
Objective: Form the intermediate ester with high conversion and minimal side products.
Activation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.40 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).
Solvation: Add anhydrous DMF (20 mL) and stir to form a suspension/solution.
Base Addition: Add DIPEA (5.22 mL, 30.0 mmol) dropwise at room temperature. The solution will typically turn a deep yellow/orange color as the active HOAt ester forms. Stir for 15 minutes.
Aminolysis: Add Glycine ethyl ester hydrochloride (1.67 g, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) under an inert atmosphere (N₂) for 4–6 hours. Monitor completion via LC-MS or TLC (EtOAc:Hexane 1:1).
Workup: Quench the reaction by adding 50 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with 1M HCl (30 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (30 mL) to remove acidic byproducts, and brine (3 x 30 mL) to remove residual DMF.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate ester as an off-white solid or viscous oil. (Expected yield: 85-92%).
Step 2: Saponification to the Target Acetic Acid
Objective: Cleave the ethyl ester without disrupting the newly formed amide bond.
Solvation: Dissolve the crude Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate (~2.0 g, ~8.8 mmol) in a 1:1 mixture of THF and distilled water (20 mL total volume).
Hydrolysis: Add LiOH·H₂O (0.84 g, 20.0 mmol) in one portion. Stir vigorously at room temperature for 2–3 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes to the water-soluble lithium carboxylate salt.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not heat above 40 °C to prevent thermal degradation).
Acidification: Cool the remaining aqueous solution in an ice bath (0–5 °C). Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. A white precipitate should form.
Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 x 10 mL), and dry under high vacuum overnight to afford 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid . (Expected yield: 80-88% over two steps).
Fig 2: Two-step synthetic workflow for the target pyrazole-5-carboxamido derivative.
Analytical Characterization
To ensure the trustworthiness of the synthesized material, the following analytical signatures should be verified. The data below represents the expected spectral profile for the pure target compound.
Analytical Method
Expected Data Profile
LC-MS (ESI+)
[M+H]⁺ m/z calculated for C₈H₁₂N₃O₃: 198.09; Found: 198.1
US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. Google Patents.
US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases. Google Patents.
EP2530078A1 - Thiazole derivative. Google Patents.
Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Application Note: Highly Efficient Amide Coupling of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid with Ethyl Glycinate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Scientific & Mechanistic Rationale Biological Relevance of the Pyrazole Scaffold The amide bond is the foundationa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Scientific & Mechanistic Rationale
Biological Relevance of the Pyrazole Scaffold
The amide bond is the foundational linkage in modern drug discovery. Specifically, the coupling of heteroaromatic carboxylic acids—such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid—with aliphatic amines yields privileged scaffolds that are highly sought after in medicinal chemistry. Pyrazole-5-carboxamides are critical structural motifs found in Stimulator of Interferon Genes (STING) receptor agonists used in immuno-oncology[1], as well as in T1R1/T1R3 umami taste receptor modulators[2].
Reagent Selection & Causality
Synthesizing amides from 1,3-dimethyl-1H-pyrazole-5-carboxylic acid presents specific challenges. The electron-deficient nature of the pyrazole ring reduces the electrophilicity of traditional activated esters, while the N-methyl group at the 1-position introduces steric encumbrance.
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine)[3].
Why HATU? HATU generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating aminolysis via a hydrogen-bonded cyclic transition state.
Why 3.0 Equivalents of DIPEA? One equivalent deprotonates the pyrazole carboxylic acid to initiate HATU attack. A second equivalent liberates ethyl glycinate from its hydrochloride salt (preventing diketopiperazine self-condensation during storage). The third equivalent maintains a strongly basic environment to drive the aminolysis forward[3].
HATU-mediated amide coupling mechanism for pyrazole-5-carboxylic acid and ethyl glycinate.
Quantitative Reaction Parameters
The following table outlines the precise stoichiometry required for a self-validating 10.0 mmol scale reaction.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Moles
1,3-dimethyl-1H-pyrazole-5-carboxylic acid
140.14
1.0
1.40 g
10.0 mmol
Ethyl glycinate hydrochloride
139.58
1.2
1.67 g
12.0 mmol
HATU
380.23
1.1
4.18 g
11.0 mmol
DIPEA (N,N-Diisopropylethylamine)
129.24
3.0
5.23 mL
30.0 mmol
DMF (Anhydrous)
73.09
Solvent
50.0 mL
-
Target Amide Product
225.25
1.0 (Theoretical)
2.25 g
10.0 mmol
Self-Validating Experimental Protocol
The order of addition in HATU-mediated couplings is strictly causal. If the amine is added before the active ester is fully formed, it can react directly with HATU to form an unreactive, dead-end guanidinium byproduct. This protocol is designed with visual and analytical checkpoints to ensure success.
Step-by-step experimental workflow for the synthesis of the target pyrazole amide.
Step-by-Step Methodology
Step 1: Substrate Dissolution
Action: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.40 g, 10.0 mmol). Add 50 mL of anhydrous DMF under a nitrogen atmosphere.
Validation: The solution should be completely clear. Incomplete dissolution indicates moisture contamination or degraded solvent.
Step 2: Base Addition & Deprotonation
Action: Add DIPEA (5.23 mL, 30.0 mmol) dropwise at room temperature. Stir for 5 minutes.
Causality: This ensures complete conversion of the acid to its more nucleophilic carboxylate form[3]. A slight exotherm may be observed.
Step 3: Pre-Activation (Critical Step)
Action: Add HATU (4.18 g, 11.0 mmol) in one portion. Stir the mixture at room temperature for 15 minutes.
Validation: The solution will transition from clear to a distinct pale yellow/orange. This color change is a reliable diagnostic indicator of the OAt-active ester formation. TLC (5% MeOH in DCM) will show the disappearance of the baseline acid and the appearance of a new, less polar spot (active ester).
Step 4: Aminolysis
Action: Add ethyl glycinate hydrochloride (1.67 g, 12.0 mmol) to the activated mixture. Stir at room temperature for 2 to 4 hours.
Causality: The pre-activation prevents the amine from forming a guanidinium byproduct with unreacted HATU.
Validation: Monitor by LC-MS or TLC. The reaction is complete when the active ester spot is fully consumed and replaced by the product spot.
Step 5: Targeted Aqueous Workup
Action: Dilute the reaction mixture with Ethyl Acetate (150 mL).
Wash with saturated aqueous
NaHCO3
(2 × 50 mL). Causality: Hydrolyzes unreacted active ester and removes the acidic HOAt byproduct.
Wash with 1.0 M aqueous
HCl
(2 × 50 mL). Causality: Protonates and extracts excess DIPEA and unreacted ethyl glycinate.
Wash with 5% aqueous
LiCl
(3 × 50 mL). Causality: DMF is highly miscible with EtOAc. The
LiCl
wash drastically increases the polarity of the aqueous phase, forcing DMF out of the organic layer to prevent co-elution during chromatography.
Wash with Brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 6: Purification
Action: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 20% to 60% EtOAc in Hexanes).
Validation: Evaporate the product-containing fractions to yield Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate as a solid or viscous oil.
Analytical Validation & Compound Characterization
To ensure the integrity of the synthesized compound, perform the following analytical checks:
LC-MS (ESI+): Look for the
[M+H]+
peak at
m/z
226.1. The presence of a peak at
m/z
116 indicates residual tetramethylurea (TMU) byproduct from HATU, meaning the aqueous workup was insufficient.
1H NMR (400 MHz,
CDCl3
): Key diagnostic peaks include the pyrazole ring proton (singlet, ~1H at
δ
6.5 ppm), the two N-methyl/C-methyl singlets (3H each, δ
4.0 ppm and
δ
2.2 ppm), the glycinate
CH2
doublet coupling to the amide NH (δ
4.1 ppm), and the ethyl ester signals (quartet at
δ
4.2 ppm, triplet at
δ
1.3 ppm).
References
Source: Chemical Society Reviews (RSC Publishing)
Title: US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers
Source: Google Patents
URL
Source: Journal of Medicinal Chemistry (ACS Publications)
Source: Current Chemistry Letters (Growing Science)
Application Note: High-Throughput Screening and Combinatorial Elaboration of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
Introduction & Scientific Rationale In modern drug discovery, the identification of high-quality chemical starting points relies heavily on the strategic selection of building blocks. 2-(1,3-Dimethyl-1H-pyrazole-5-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In modern drug discovery, the identification of high-quality chemical starting points relies heavily on the strategic selection of building blocks. 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS: 1239775-32-6) is a highly versatile, bifunctional fragment that bridges the gap between Fragment-Based Drug Discovery (FBDD) and high-throughput combinatorial chemistry.
Structurally, this compound features a 1,3-dimethylpyrazole ring linked to a glycine-derived acetic acid moiety. The pyrazole ring is a privileged pharmacophore, known for its favorable hydrogen bond donor/acceptor profile and metabolic stability. Notably, the 1,3-dimethyl-1H-pyrazole-5-carboxamido scaffold has been successfully utilized in the development of potent modulators for the Stimulator of Interferon Genes (STING) receptor, a critical target in immuno-oncology [1].
From an FBDD perspective, this compound strictly adheres to the "Astex Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) [2]. The terminal carboxylic acid serves as an ideal synthetic handle, enabling rapid, automated amide coupling with diverse amine libraries. This application note details the physicochemical profiling, library generation protocols, and biophysical screening methodologies required to deploy this compound effectively in a High-Throughput Screening (HTS) environment.
Physicochemical Profiling
Understanding the physicochemical boundaries of your building block is the first step in designing a self-validating HTS workflow. The high polarity and low molecular weight of this compound ensure excellent aqueous solubility, which is critical for high-concentration fragment screening (typically 0.5–1.0 mM).
Table 1: Physicochemical Properties
Property
Value
FBDD Implication (Rule of 3)
Molecular Weight
197.19 g/mol
Optimal (< 300 Da); allows for downstream "growing" and "linking" strategies.
cLogP
~0.15
Optimal (≤ 3); ensures high aqueous solubility and minimizes non-specific hydrophobic binding.
H-Bond Donors (HBD)
2 (Amide NH, Carboxyl OH)
Optimal (≤ 3); provides directional binding vectors for target engagement.
H-Bond Acceptors (HBA)
4 (Pyrazole N, Carbonyl O)
Near Optimal; facilitates interaction with kinase hinge regions or polar pockets.
Rotatable Bonds
4
Low entropic penalty upon binding to the target protein.
High-Throughput Workflow Integration
To maximize the utility of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, we employ a dual-pathway approach:
Combinatorial Elaboration: Utilizing automated liquid handling to generate a focused library of pyrazole-carboxamide derivatives.
Biophysical Screening: Deploying Surface Plasmon Resonance (SPR) to screen the resulting library (or the fragment itself) against target proteins like STING.
Fig 1. High-throughput combinatorial synthesis and screening workflow.
Causality & Design: In HTS library generation, reaction completion and minimal side-product formation are paramount. We utilize HATU as the coupling reagent rather than EDC/NHS. HATU forms a highly reactive HOAt ester, driving the amidation to completion within minutes at room temperature. This rapid kinetic profile is critical to prevent solvent evaporation in 384-well microplates. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize amine hydrochlorides without competing for the activated ester.
Materials:
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (0.1 M in anhydrous DMF)
Diverse primary/secondary amine library (0.1 M in anhydrous DMF)
HATU (0.2 M in anhydrous DMF)
DIPEA (Neat)
Step-by-Step Methodology:
Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 1.0 µL of the carboxylic acid stock (100 nmol) into each well of a 384-well cyclic olefin copolymer (COC) plate.
Activation: Add 0.6 µL of HATU stock (120 nmol, 1.2 eq) and 0.05 µL of DIPEA (300 nmol, 3.0 eq) to each well.
Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature for 5 minutes to allow full formation of the active HOAt ester.
Amine Addition: Dispense 1.2 µL of the respective amine stock (120 nmol, 1.2 eq) into the designated wells.
Reaction: Seal the plate with a pierceable foil seal. Shake at 1,000 RPM for 2 hours at 25°C.
QC Validation: Transfer 0.1 µL from each well into a secondary plate containing 50 µL of Acetonitrile/Water (1:1) for high-throughput LC-MS analysis. Self-Validation: Only wells exhibiting >85% Target Ion Purity (UV 254 nm) are advanced to biological screening.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Causality & Design: Fragments possess low binding affinities (typically
Kd
in the high µM to mM range). To detect these transient interactions, high analyte concentrations are required, which necessitates a higher DMSO concentration (e.g., 5%) to maintain solubility. Because DMSO has a massive bulk refractive index, any mismatch between the running buffer and the sample will cause false-positive signal spikes. Therefore, a rigorous DMSO calibration curve is integrated as a self-validating control.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein (e.g., STING C-Terminal Domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Resonance Units (RU). Leave Flow Cell 1 (FC1) blank as a reference.
Buffer Equilibration: Prime the system with Running Buffer (PBS-P+, 5% DMSO, pH 7.4). Ensure the baseline is stable (<0.3 RU/min drift).
Solvent Correction (Critical Step): Inject a series of 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.5%. Construct a calibration curve to correct for excluded volume effects.
Analyte Injection: Dilute the pyrazole-carboxamide library hits to 500 µM in Running Buffer. Inject over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.
Kinetics: Use a contact time of 30 seconds and a dissociation time of 60 seconds. Fragments typically exhibit "square wave" binding profiles (fast on/fast off).
Data Analysis: Subtract the reference cell (FC1) and the blank buffer injection (double referencing). Fit the steady-state affinity (
Req
) against concentration to determine the
Kd
.
Mechanistic Context: STING Pathway Activation
When 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid derivatives are optimized into higher-affinity leads, they frequently act as agonists for the STING pathway [1]. The pyrazole-carboxamide core mimics the binding of endogenous cyclic dinucleotides (c-di-GMP) in the STING dimer interface, triggering a conformational shift that recruits TBK1.
Fig 2. STING pathway activation by optimized pyrazole-carboxamide derivatives.
Data Analysis & Hit Triage
To ensure trustworthiness in HTS campaigns utilizing this building block, triage criteria must be strictly enforced:
Ligand Efficiency (LE): Because the core fragment is small (~14 heavy atoms), any active derivative must maintain an LE > 0.3 kcal/mol/heavy atom. If a bulky amine is coupled and the
Kd
only improves marginally, the LE will drop, indicating a non-productive vector.
Stoichiometry: In SPR, the maximum theoretical response (
Rmax
) must be calculated. Hits that exceed 1.5x theoretical
Rmax
are flagged as non-specific aggregators or super-stoichiometric binders and discarded.
By leveraging the robust reactivity of the acetic acid handle and the favorable physicochemical properties of the 1,3-dimethylpyrazole core, researchers can rapidly navigate chemical space to discover novel, high-quality lead compounds.
References
Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor
Journal of Medicinal Chemistry - ACS Public
Fragment-based drug discovery - the importance of high-quality molecule libraries
Molecular Oncology (PubMed/NIH) [2]
Application
Application Notes and Protocols for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid as a Potential Enzyme Inhibitor
Introduction The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, various substituted pyrazole carboxami...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, various substituted pyrazole carboxamides have been identified as potent inhibitors of several key enzyme classes, including cholinesterases and carbonic anhydrases.[1][3][4] This has led to their investigation in the context of neurodegenerative diseases, glaucoma, and cancer.[1][3][5] 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a synthetic compound featuring this core structure, suggesting its potential as a modulator of enzymatic activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the enzyme inhibition potential of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid. We present detailed protocols for preliminary screening and kinetic characterization against two prominent enzyme families known to be targeted by similar pyrazole derivatives: Carbonic Anhydrases (CAs) and Cholinesterases (ChEs).
Potential Enzyme Targets and Rationale
Based on the existing literature for structurally related pyrazole carboxamide derivatives, the following enzyme families are proposed as primary targets for initial investigation:
Carbonic Anhydrases (CAs): Several isoforms of this zinc-containing metalloenzyme family are crucial in physiological processes, and their dysregulation is implicated in diseases like glaucoma and cancer.[3][5] Numerous pyrazole carboxamide derivatives have been synthesized and shown to be effective inhibitors of various CA isoforms.[1][3][4] The structural motifs within 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid are consistent with those of known CA inhibitors.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[1] The pyrazole carboxamide core is present in a number of reported cholinesterase inhibitors, making this a logical enzyme class for screening.[1]
The following protocols are designed to be robust and adaptable for both initial screening of inhibitory activity and more detailed mechanistic studies.
Experimental Protocols
Protocol 1: Inhibition of Human Carbonic Anhydrase II (hCA II)
This protocol describes a colorimetric assay to determine the inhibitory activity of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid against the esterase activity of hCA II.
Prepare a 1 M stock solution of Tris-HCl buffer (pH 7.4) and dilute to a working concentration of 50 mM.
Prepare a 10 mM stock solution of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid in DMSO. Further dilute with 50 mM Tris-HCl buffer to create a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
Prepare a 10 mM stock solution of NPA in acetonitrile.
Prepare a working solution of hCA II (e.g., 1 µM) in 50 mM Tris-HCl buffer.
Assay Procedure:
To each well of a 96-well plate, add 160 µL of 50 mM Tris-HCl buffer (pH 7.4).
Add 10 µL of the 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid solution at various concentrations (or vehicle control).
Add 10 µL of the hCA II enzyme solution.
Incubate the plate at room temperature for 10 minutes.
Initiate the reaction by adding 20 µL of the NPA substrate solution.
Immediately measure the absorbance at 400 nm and then kinetically for 10-20 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute).
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Inhibition of Acetylcholinesterase (AChE)
This protocol is based on the Ellman's method to determine the inhibitory activity of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid against AChE.
Prepare a 10 mM stock solution of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the well should not exceed 1%.[6]
Prepare a 14 mM solution of ATCI in phosphate buffer.[6]
Prepare a 10 mM solution of DTNB in phosphate buffer.[6]
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.[6]
The protocols and information provided herein offer a solid foundation for investigating the enzyme inhibitory potential of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid. Given the established activity of related pyrazole carboxamide derivatives, it is plausible that this compound may exhibit inhibitory effects against carbonic anhydrases, cholinesterases, or other enzyme classes. Further studies, including determination of the mode of inhibition (e.g., competitive, non-competitive, or mixed) and selectivity profiling against a panel of related enzymes, are recommended to fully characterize the compound's biological activity. For a detailed guide on analyzing kinetic data to determine the mechanism of inhibition, refer to established resources on enzyme kinetics.[7][8]
References
Gecibesler, I. H., et al. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed, [Link]
Lešnik, S., & Stojan, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, [Link]
Guzel, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ProQuest, [Link]
Arslan, O., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online, [Link]
Sabatino, M., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, [Link]
Arslan, O., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed, [Link]
Amenta, S. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Ainfo, [Link]
Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate, [Link]
Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH, [Link]
Phan, A. D. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University, [Link]
Prats, M., & Rodriguez, E. (1995). Kinetic analysis of inhibitor actions on enzymes. Ainfo, [Link]
Andrew Alliance (n.d.). ACE Inhibition Assay - Protocol. OneLab, [Link]
Lešnik, S., & Stojan, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. OUCI, [Link]
Mohamed, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI, [Link]
Hu, A., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. CNKI, [Link]
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC, [Link]
Application Notes & Protocols: Cell-Based Assays for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a novel small molecule belonging to the pyrazole carboxamide class of compounds. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a novel small molecule belonging to the pyrazole carboxamide class of compounds. While direct biological data for this specific molecule is emerging, its core structure is analogous to known inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[1][2][3] These enzymes are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of HIF (HIF-1α), marking it for rapid proteasomal degradation.[1][4]
Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of hypoxia-responsive genes.[5][6] This pathway is a pivotal therapeutic target for conditions like anemia and ischemic diseases.[6][7]
This guide provides a comprehensive suite of cell-based assays designed to investigate the hypothesis that 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid functions as a PHD inhibitor. The protocols herein will enable researchers to:
Determine the compound's optimal therapeutic window by assessing cytotoxicity.
Directly measure the stabilization of HIF-1α protein.
Quantify the activation of HIF-1α transcriptional activity.
Measure the upregulation of a key downstream HIF-1α target gene, Vascular Endothelial Growth Factor (VEGF).
These assays, when performed in concert, provide a robust framework for characterizing the compound's mechanism of action and cellular efficacy.
Foundational Assays: Determining Cytotoxicity and Therapeutic Index
Before investigating the specific mechanism of a compound, it is crucial to determine the concentration range at which it can be studied without inducing general cellular toxicity. This establishes the therapeutic window for all subsequent functional assays. The Resazurin reduction assay is a sensitive, reliable, and non-destructive method for measuring cell viability based on metabolic activity.[8][9]
Scientific Rationale
Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in metabolically active, viable cells to the pink, highly fluorescent resorufin.[10][11] The intensity of the fluorescent signal is directly proportional to the number of living cells. This allows for the calculation of the compound concentration that inhibits 50% of cell viability (IC50), a key indicator of cytotoxicity.
Protocol 2.1: Resazurin Cell Viability Assay
Materials:
Cell line of interest (e.g., HEK293T, HepG2, U2OS)
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X serial dilution of Compound X in complete medium. Also, prepare 2X solutions for the vehicle control (e.g., 0.2% DMSO) and a positive control.
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired final compound concentrations.
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the dye.
Measurement: Read the fluorescence on a plate reader.[9]
Data Analysis:
Subtract the background fluorescence (wells with medium only).
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with a known cytotoxic agent (or no cells) to 0% viability.
Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Primary Mechanistic Assay: Detection of HIF-1α Protein Stabilization
The central hypothesis is that the compound inhibits PHD enzymes, leading to the accumulation of HIF-1α protein. Western blotting is the gold-standard technique for directly detecting and quantifying this stabilization.[6] Due to the extremely short half-life of HIF-1α under normal oxygen conditions, meticulous and rapid sample preparation is paramount for success.[12][13]
Scientific Rationale
This assay separates proteins from cell lysates by size using SDS-PAGE, transfers them to a membrane, and uses a specific primary antibody to detect the HIF-1α protein. The intensity of the resulting band, quantified by densitometry, is proportional to the amount of stabilized HIF-1α.[14] A known HIF-1α stabilizer, such as Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO), should be used as a positive control.[15]
Visualizing the HIF-1α Regulatory Pathway
The following diagram illustrates the core signaling cascade, highlighting the point of intervention for a putative PHD inhibitor.
Caption: General workflow for the HRE dual-luciferase reporter assay.
VEGF Secretion ELISA
Scientific Rationale:
Vascular Endothelial Growth Factor (VEGF) is a critical angiogenesis factor and a well-established downstream target gene of HIF-1α. [16]Measuring the amount of secreted VEGF protein in the cell culture supernatant provides a physiologically relevant, quantitative readout of the compound's effect. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.
[17]
Protocol 4.2.1: VEGF ELISA
Materials:
Human VEGF ELISA Kit
[18]* Cells and culture plates (e.g., 24-well or 12-well plates)
Compound X and controls
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
Cell Culture and Treatment: Seed cells in 24-well plates. At ~80% confluency, replace the medium with fresh medium containing the desired concentrations of Compound X or controls. Incubate for 24 hours.
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells or debris.
ELISA Protocol: Perform the VEGF ELISA on the clarified supernatants according to the kit manufacturer's instructions. [19][20]This typically involves:
Adding standards and samples to a plate pre-coated with a VEGF capture antibody.
Incubating to allow VEGF to bind.
Washing away unbound substances.
Adding a detection antibody, followed by a substrate solution.
Stopping the reaction and reading the absorbance at 450 nm.
Data Analysis:
Generate a standard curve by plotting the absorbance of the VEGF standards against their known concentrations.
Use the standard curve to interpolate the concentration of VEGF in each experimental sample.
Plot the secreted VEGF concentration against the concentration of Compound X.
Data Synthesis and Interpretation
A successful investigation will yield a cohesive dataset. The following table illustrates how hypothetical results can be summarized to build a compelling case for the compound's mechanism of action.
Assay Type
Endpoint Measured
Hypothetical Result for Compound X
Interpretation
Cell Viability
Cytotoxicity (IC50)
> 50 µM
The compound is not overtly toxic at concentrations effective in functional assays, indicating a good therapeutic window.
Western Blot
HIF-1α Protein Level
Clear dose-dependent increase
The compound directly leads to the stabilization and accumulation of the target protein.
HRE Reporter
Transcriptional Activity (EC50)
1.2 µM
The stabilized HIF-1α is functionally active and initiates transcription from hypoxia-responsive promoters.
VEGF ELISA
Secreted Protein (EC50)
1.5 µM
The compound successfully upregulates a key, physiologically relevant downstream target gene product.
The convergence of these results—low cytotoxicity, direct target stabilization, and dose-dependent functional outputs—provides strong evidence that 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid acts as a functional stabilizer of HIF-1α, likely through the inhibition of prolyl hydroxylase enzymes.
References
Novus Biologicals. Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Link
Benchchem. Application Note: Western Blot Protocol for HIF-1α Analysis Following GN44028 Treatment. Link
Novus Biologicals. Western Blot protocol for HIF-1 alpha Antibody (NB100-134). Link
Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Methods in Molecular Biology, 1601, 1–17. Link
Benchchem. Measuring HIF-1α Stabilization in Response to Small Molecule Treatment: Application Notes and Protocols. Link
ResearchGate. Does anyone perform HIF1 alpha Western blot?Link
AAT Bioquest. What is the difference between MTT and resazurin? (2022). Link
Thermo Fisher Scientific. Basic VEGF-A Human ELISA Kit User Guide. Link
Biomedica. VEGF ELISA, #BI-VEGF Validation Data File. Link
BPS Bioscience. HRE Luciferase Reporter ME-180 Cell Line. Link
BMG LABTECH. Resazurin assay for cell viability & cytotoxicity. Link
A-T. M. T. T. Nguyen, et al. (2019). Hypoxia-Sensitive Reporter System for High-Throughput Screening. Biol. Pharm. Bull.Link
BPS Bioscience. HRE Luciferase Reporter Lentivirus. Link
S. Pillai, et al. (2012). Hypoxia Activates Constitutive Luciferase Reporter Constructs. Placenta. Link
G&P Biosciences. Hypoxia Response Element (HRE/Hif1) Luciferase Reporter Lentivirus. Link
S. P. Pavan, et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bio-protocol. Link
H. S. Lee, et al. (2019). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules. Link
G. C. T. T. C. Ho, et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Link
Benchchem. Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. Link
Y. Y. Y. Sun, et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE. Link
Harvard DASH. A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Link
S. S. S. Chowdhury, et al. (2020). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. Link
L. L. L. Zhang, et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. Link
Y. Y. Y. Wu, et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chinese Journal of Organic Chemistry. Link
ResearchGate. Determination of the condition to stabilize endogenous HIF-1α protein...Link
M. M. M. Kumar, et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. Link
D. D. D. Huang, et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemistry Central Journal. Link
D. D. D. Huang, et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Link
Sapphire Bioscience. 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid. Link
Application Note: Insecticidal Activity and Evaluation Protocols for Pyrazole Carboxamide Compounds
Target Audience: Agrochemical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Guide & Standard Operating Protocols Executive Summary The pyrazole carboxamide scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Agrochemical Researchers, Toxicologists, and Drug Development Scientists
Document Type: Technical Guide & Standard Operating Protocols
Executive Summary
The pyrazole carboxamide scaffold has emerged as a highly versatile pharmacophore in modern agrochemical development. Originally popularized by their potent fungicidal properties via Succinate Dehydrogenase (SDH) inhibition, structural optimizations of the pyrazole core and its hydrophobic tail have yielded novel derivatives with profound insecticidal activities. This application note synthesizes recent structure-activity relationship (SAR) data, details their diverse mechanisms of action (MoA), and provides validated, step-by-step protocols for evaluating the efficacy of these next-generation insecticides.
Mechanistic Pathways of Pyrazole Carboxamides
Unlike traditional organophosphates or pyrethroids, pyrazole carboxamides exhibit high target specificity across three distinct physiological pathways, making them invaluable for managing cross-resistant pest populations.
Ryanodine Receptor (RyR) Modulation: Anthranilic diamides containing a polyfluoroalkyl pyrazole moiety act as potent RyR activators. By binding to the RyR complex in insect muscle cells, they trigger uncontrolled release of intracellular calcium (Ca²⁺) stores, leading to rapid muscle contraction, paralysis, and death. Recent studies on polyfluoroalkyl pyrazole carboxamides demonstrate exceptional larvicidal activity comparable to commercial standards like chlorantraniliprole[1].
Mitochondrial Complex Inhibition: Compounds such as tolfenpyrad disrupt the electron transport system by targeting Mitochondrial Complex I, halting ATP synthesis and causing metabolic arrest as detailed in recent ACS reviews[2].
Chordotonal Organ Modulation: The newest class of pyrazole carboxamides, exemplified by dimpropyridaz, introduces a completely novel MoA. According to APVMA evaluations, it disrupts mechanosensory stretch receptors by blocking signaling upstream of vanilloid transient receptor potential (TRPV) channels, leading to insect incoordination and feeding cessation[3].
Fig 1. Divergent mechanisms of action for pyrazole carboxamide insecticides.
Recent molecular designs have focused on optimizing the hydrophobic tail and introducing specific functional groups (e.g., polyfluoroalkyl or phenyl thiazole rings) to enhance binding affinity and cross-membrane permeability. The table below summarizes the quantitative efficacy of leading experimental and commercial pyrazole carboxamides.
To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Experimental choices are grounded in physiological causality to prevent false positives/negatives.
Protocol A: In Vitro Target Binding (RyR Calcium Release Assay)
This assay quantifies the ability of pyrazole carboxamides to activate RyR channels using a fluorescent calcium indicator.
Incubate cells with 5 µM Fura-2 AM dye for 45 minutes at 27°C.
Causality: Fura-2 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye. Binding to free Ca²⁺ shifts its excitation spectrum (340 nm to 380 nm), allowing ratiometric measurement that is strictly independent of dye concentration or cell thickness variations.
2. Compound Administration:
Wash cells with physiological saline to remove extracellular dye.
Inject pyrazole carboxamide derivatives (0.1 nM to 10 µM) using an automated liquid handler.
3. Ratiometric Quantification & Validation:
Measure fluorescence emission at 510 nm following dual excitation at 340/380 nm.
Self-Validating Criteria: The assay is only considered valid if the baseline 340/380 ratio remains stable for 60 seconds prior to injection (confirming cell membrane integrity) and if the positive control (1 µM chlorantraniliprole) induces a >3-fold spike in the fluorescence ratio.
Protocol B: In Vivo Leaf-Dip Bioassay for Lepidopteran Pests
This protocol evaluates the acute contact and ingestion toxicity of synthesized compounds.
Fig 2. Standardized leaf-dip bioassay workflow for in vivo efficacy evaluation.
1. Formulation Preparation:
Dissolve the pyrazole carboxamide in analytical-grade acetone to create a 10,000 mg/L stock. Dilute to working concentrations (e.g., 0.01 - 1.0 mg/L) using distilled water containing 0.1% Triton X-100.
Causality: Acetone ensures complete dissolution of the lipophilic pyrazole core. Triton X-100 acts as a non-ionic surfactant; without it, the aqueous solution would bead up and roll off the hydrophobic waxy cuticle of the leaf, leading to uneven dosing and artificially inflated LC₅₀ values.
2. Leaf Treatment & Infestation:
Immerse 5 cm cabbage leaf discs into the test solutions for exactly 10 seconds. Air-dry on filter paper.
Place discs in Petri dishes and introduce ten 3rd-instar Plutella xylostella larvae per dish.
Causality: 3rd-instar larvae are utilized because they exhibit highly consistent feeding rates and baseline susceptibility, minimizing biological variance compared to 1st or 5th instars.
3. Incubation & Validation:
Incubate at 25°C under a 16:8 (Light:Dark) photoperiod for 72 hours.
Self-Validating Criteria: A bioassay replicate is strictly rejected if the negative control (0.1% Triton X-100 in water) exhibits >5% mortality. This ensures that handling stress, environmental factors, or solvent toxicity did not skew the insecticidal data.
Resistance Mechanisms & Metabolic Detoxification
As pyrazole carboxamides see wider field application, understanding resistance pathways is critical for rational drug design. Recent genomic studies have identified two primary modes of resistance[2]:
Target-Site Mutations: Point mutations in the RyR gene (e.g., G4946E and I4790M) found in resistant P. xylostella strains introduce steric hindrance near the transmembrane domains, severely reducing the binding affinity of pyrazole carboxamides.
Metabolic Enzyme Induction: Glutathione S-Transferase (GST) mediates detoxification by conjugating glutathione with the electrophilic carbon of the pyrazole ring, forming water-soluble metabolites. Concurrently, Carboxylesterase (CarE) directly hydrolyzes the ester/amide bonds of the carboxamide bridge. Amplification of the ClCarE7 gene has been shown to increase enzyme activity up to 7-fold in highly resistant strains.
Future molecular designs must incorporate steric shielding around the carboxamide bridge to prevent CarE-mediated hydrolysis while maintaining target receptor affinity.
References
ACS Publications (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. 5
APVMA (2024). Public Release Summary on the Evaluation of the New Active Constituent Dimpropyridaz in the Product Efficon Insecticide. Australian Pesticides and Veterinary Medicines Authority. 3
Chemical Papers (2017). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. SpringerLink. 4
rhhz.net (2020). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. 1
ACS Publications (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. 2
Technical Support Center: Synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
Welcome to the technical support guide for the synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide practical, field-tested solutions to improve yield, purity, and overall process efficiency.
The synthesis of pyrazole carboxamides is a cornerstone in medicinal chemistry, as this scaffold is present in numerous pharmaceuticals.[1] The target molecule, 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, is typically synthesized via a robust two-stage process: formation of the pyrazole carboxylic acid core, followed by an amide coupling reaction.[1] This guide provides a question-and-answer-based troubleshooting framework, detailed protocols, and the chemical reasoning behind our recommendations.
Overall Synthetic Workflow
The general synthetic route involves the preparation of the key intermediate, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, followed by its coupling with a glycine derivative and subsequent hydrolysis.
Caption: Troubleshooting logic for low-yield amide coupling.
Q3: I am using EDC/HOBt for the coupling, but the reaction is stalling. What should I check?
Answer: When a carbodiimide-mediated coupling stalls, it's often due to reagent quality, stoichiometry, or solvent effects.
Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is moisture-sensitive. Use a fresh bottle or a properly stored reagent.
Base Stoichiometry: Glycine ethyl ester is typically used as its hydrochloride salt. You need at least one equivalent of a non-nucleophilic base (like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) to neutralize the salt and free the amine nucleophile. [2]A slight excess (e.g., 1.1-1.2 equivalents per equivalent of the salt) is often beneficial. A second equivalent of base is needed to neutralize the acid released during the coupling itself.
Solvent Choice: While DMF is a common solvent for these couplings, it can sometimes facilitate side reactions. [1]If solubility allows, switching to a less polar aprotic solvent like Dichloromethane (DCM) can sometimes improve results.
[2]* Activation Time: Allow the carboxylic acid, EDC, and HOBt to pre-activate for 15-30 minutes at 0°C before adding the amine and base. This ensures the formation of the active HOBt-ester intermediate.
Q4: My workup is difficult, and I can't seem to remove the urea byproduct from my product.
Answer: This is a classic problem with carbodiimide reagents like EDC and DIC. The corresponding urea byproduct (e.g., EDU from EDC) can have similar solubility to the desired product.
Optimized Aqueous Wash: A thorough workup is key. After quenching the reaction, dilute with an organic solvent like ethyl acetate and perform sequential washes with:
1M HCl (or 5% citric acid): To remove unreacted amine and basic byproducts.
Saturated NaHCO₃: To remove unreacted carboxylic acid and HOBt.
Brine: To remove residual water.
[1]* Filtration: In some cases, the urea byproduct is poorly soluble in solvents like DCM or ethyl acetate. After the reaction, diluting with a solvent like diethyl ether and filtering can sometimes remove a significant portion of the urea before the aqueous workup.
Chromatography: If aqueous workup is insufficient, column chromatography on silica gel is the most reliable method for purification.
[1]
Q5: The final hydrolysis of the ethyl ester to the carboxylic acid is giving me trouble. What are the best conditions?
Answer: The final saponification step must be carefully controlled to avoid decomposition of the pyrazole ring or hydrolysis of the newly formed amide bond.
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can be less harsh and lead to cleaner reactions.
Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF ensures the solubility of the ester, while water is necessary for the hydrolysis.
[1]* Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (40-50°C) and monitor carefully by TLC. [1]Avoid excessive heat or prolonged reaction times.
Careful Acidification: As with the first hydrolysis step, the final product is isolated by acidifying the reaction mixture with cold 1M HCl to precipitate the carboxylic acid. Perform this step in an ice bath to dissipate any heat generated.
Comparative Data & Protocols
Table 1: Comparison of Common Amide Coupling Methods
Method
Reagents
Solvent
Temperature
Pros
Cons
Acid Chloride
SOCl₂ or (COCl)₂, TEA/DIPEA
Anhydrous DCM or THF
0°C to RT
High reactivity, inexpensive, good for difficult couplings. [1][3]
Harsh conditions, can affect sensitive functional groups, generates HCl.
Protocol 1: Amide Coupling via Acid Chloride Method
Suspend 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per mmol).
Add a catalytic amount of anhydrous DMF (1-2 drops).
Cool the suspension to 0°C in an ice bath.
Add thionyl chloride (1.5 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
Remove the solvent and excess thionyl chloride under reduced pressure.
Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.
In a separate flask, suspend Glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM and cool to 0°C.
Add triethylamine (2.5 eq) dropwise and stir for 15 minutes.
Slowly add the solution of the acid chloride to the amine suspension at 0°C.
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
[1]12. Upon completion, proceed with the aqueous workup as described in Q4.
Protocol 2: Amide Coupling via EDC/HOBt Method
Dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and Glycine ethyl ester hydrochloride (1.1 eq) in DMF.
Cool the solution to 0°C in an ice bath.
Add DIPEA (2.5 eq) and stir for 5 minutes.
Add EDC hydrochloride (1.2 eq) in one portion.
Stir the reaction, allowing it to slowly warm to room temperature over 12-24 hours. Monitor by TLC.
[1]6. Upon completion, dilute with ethyl acetate and proceed with the aqueous workup as described in Q4.
Protocol 3: Final Ester Hydrolysis
Dissolve the purified ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate (1.0 eq) in a mixture of THF and water (3:1).
Add LiOH monohydrate (1.5 eq) and stir at room temperature for 4-12 hours, monitoring by TLC until all starting material is consumed.
[1]3. Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Acidify to pH 2-3 with cold 1M HCl.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
BenchChem. (2025).
Huang, D., et al. (2017).
Cid, J. M., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science.
Side reactions in pyrazole carboxamide synthesis from ethyl glycinate
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing ethyl glycinate as a key building block a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing ethyl glycinate as a key building block and encountering challenges in their synthetic route. As your dedicated application scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding of the side reactions that can arise, enabling you to proactively troubleshoot and optimize your process.
This document moves beyond standard protocols to address the nuanced, often unpublished, challenges faced in the lab. We will explore the causality behind common side reactions and provide robust, field-tested strategies for their mitigation.
Troubleshooting Guide: From Observation to Solution
This section is structured around common experimental observations. Identify your issue and find a detailed explanation of the underlying chemistry and a step-by-step guide to resolution.
Issue 1: Low Yield with Significant Recovery of Pyrazole Carboxylic Acid Starting Material
Symptom: TLC or LC-MS analysis shows a large amount of unreacted pyrazole carboxylic acid and ethyl glycinate, with minimal product formation.
Root Cause Analysis:
This issue points directly to inefficient amide bond formation, which can stem from several factors:
Ineffective Carboxylic Acid Activation: The most critical step is the conversion of the relatively unreactive carboxylic acid into a highly electrophilic species that ethyl glycinate can attack. If the activating agent is degraded, used in insufficient quantity, or is simply not potent enough for your specific substrate, the reaction will stall.
Decomposition of Activated Intermediate: Activated species like acid chlorides or active esters can be sensitive to moisture or temperature. Premature decomposition before the amine can react leads to the regeneration of the starting acid.
Basic Quenching: Ethyl glycinate is basic. If it is added to the reaction before the carboxylic acid is fully activated, it can neutralize the coupling reagents or the acid catalyst, halting the reaction.
Troubleshooting Protocol:
Verify Reagent Quality:
Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Peptide coupling reagents like HATU and HBTU should be stored under an inert atmosphere.[1]
Solvents: Ensure all solvents (e.g., DMF, DCM) are anhydrous. Use freshly dried solvent from a still or a solvent purification system.
Optimize Reagent Stoichiometry & Order of Addition:
Standard Protocol: Dissolve the pyrazole carboxylic acid (1.0 eq) and a coupling additive like HOBt (1.2 eq) in anhydrous DMF or DCM. Add the coupling reagent, for instance, EDC (1.2 eq), and stir for 15-30 minutes at 0 °C to pre-activate the acid. Only then, add the ethyl glycinate (1.1-1.2 eq) dropwise. This sequence prevents side reactions involving the amine.[2][3]
Select a More Robust Coupling Agent:
If EDC/HOBt fails, consider more potent uronium-based reagents like HATU or HBTU. These reagents are generally faster and more efficient, though more expensive.[1][2] They are particularly effective for sterically hindered substrates.
Issue 2: Identification of a Major Byproduct with a Mass of 114.04 Da (or multiples thereof)
Symptom: LC-MS analysis reveals a significant byproduct with a mass corresponding to C₄H₆N₂O₂ (diketopiperazine) or other low-mass impurities consistent with glycine oligomers. The desired product yield is correspondingly low.
Root Cause Analysis:
This is a classic side reaction involving amino acid esters. Ethyl glycinate, particularly under basic or neutral conditions and with prolonged reaction times or elevated temperatures, can undergo intermolecular self-condensation. Two molecules can cyclize to form 2,5-diketopiperazine (glycine anhydride), a very stable six-membered ring that is often insoluble and precipitates from the reaction.
Mitigation Strategies:
Prioritize Acid Activation: As detailed in Issue 1, the "pre-activation" technique is critical. Activate the pyrazole carboxylic acid before introducing the ethyl glycinate. This ensures the activated acid is the most electrophilic species present, kinetically favoring the desired reaction over self-condensation.
Control Temperature: Keep the reaction temperature low. Start the activation at 0 °C and allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary.[1]
Use Ethyl Glycinate Hydrochloride: Start with the hydrochloride salt of ethyl glycinate. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0 eq) to the reaction mixture at the same time as the salt. This generates the free amine in situ at a controlled concentration, minimizing its availability for self-reaction.
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting acid is consumed, proceed with the workup immediately.[1][4] Unnecessarily long reaction times increase the probability of side reactions.
Issue 3: Complex NMR Spectrum with Two Distinct Product-Like Species
Symptom: ¹H or ¹³C NMR shows two sets of signals for the pyrazole core and the carboxamide linkage. LC-MS may show two isomers with the same mass.
Root Cause Analysis:
This problem typically arises from acylation at an undesired position, particularly if the pyrazole nitrogen is unsubstituted (N-H).
N-Acylation of the Pyrazole Ring: The N-H proton of the pyrazole ring is weakly acidic, and its nitrogen is nucleophilic. The activated carboxylic acid can acylate this nitrogen instead of the intended ethyl glycinate amine, leading to an N-acylpyrazole isomer. This is especially common if a strong, non-hindered base is used, which can deprotonate the pyrazole nitrogen.
Regioisomers from Precursor Synthesis: If the pyrazole carboxylic acid itself was synthesized from an unsymmetrical 1,3-dicarbonyl precursor, it might exist as a mixture of regioisomers.[5] This is an upstream problem, but it manifests in the final product.
}
dot
Caption: Competing C-acylation vs. N-acylation pathways.
Troubleshooting and Control:
Characterize the Isomers: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structures. An HMBC correlation between the amide carbonyl carbon and the alpha-protons of the ethyl glycinate moiety confirms the desired C-acyl product.
Basicity Control: Avoid strong bases that can deprotonate the pyrazole N-H. Use a hindered, non-nucleophilic base like DIPEA, which is less likely to interact with the pyrazole ring.[1][2]
Protecting Group Strategy: If N-acylation is persistent, consider protecting the pyrazole nitrogen before the coupling step. A simple group like a Boc (tert-butoxycarbonyl) or a PMB (p-methoxybenzyl) group can be installed and later removed.
Verify Precursor Purity: If you suspect regioisomers, re-analyze your starting pyrazole carboxylic acid. Purification at this earlier stage by column chromatography or recrystallization is often easier than separating the final carboxamide isomers.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my pyrazole carboxamide synthesis?
A1: The "best" reagent depends on your substrate's reactivity, scale, and cost considerations.
Reagent System
Advantages
Disadvantages & Common Side Products
EDC / HOBt
Cost-effective, common, easy workup.
Can form N-acylurea byproduct, slower reactions.[7]
HATU / HBTU
Very high efficiency and speed, low racemization.[1][2]
Expensive, more complex workup.
SOCl₂ or (COCl)₂
Highly reactive, drives reaction to completion.
Harsh conditions, can be incompatible with sensitive functional groups, generates HCl which must be neutralized.[1][7]
Q2: My reaction mixture turns bright yellow or red. Is this a problem?
A2: Often, yes. While some reagents can impart color, a persistent, deep color often indicates the formation of colored impurities from side reactions involving the hydrazine starting material used to make the pyrazole core or oxidation of intermediates.[5] If the color persists after workup, purification by treatment with activated charcoal or column chromatography is recommended.[5]
Q3: How do I remove the N-acylurea byproduct formed when using EDC?
A3: The N-acylurea byproduct is generally non-basic. During workup, washing the organic layer (e.g., ethyl acetate) with a dilute acidic solution like 1M HCl will protonate any basic compounds (like excess amine or pyridine) and pull them into the aqueous layer, while the desired product and the N-acylurea remain in the organic phase. The N-acylurea is often less polar than the desired carboxamide and can typically be removed by silica gel column chromatography.[1]
Q4: Can I run this reaction without a base?
A4: It is highly discouraged when using ethyl glycinate hydrochloride. A base is required to neutralize the HCl salt and generate the free, nucleophilic amine. Even when using free ethyl glycinate, a base is often included to neutralize acidic byproducts generated from the coupling reagents (e.g., HCl from SOCl₂ or HOBt), which would otherwise protonate and deactivate the amine.[1][7]
Q5: What analytical techniques are essential for monitoring this reaction?
A5: A combination of techniques is ideal for a complete picture.
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the main product.[1][4][8]
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. It provides information on the conversion rate and allows for the immediate identification of the masses of any byproducts being formed, which is critical for troubleshooting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the final structural confirmation of the purified product and for identifying the structure of persistent impurities like isomers.[5]
References
Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis. [Link]
Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. [Link]
Gomha, S. M., et al. (2015). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Journal of Chemical and Pharmaceutical Research. [Link]
Wang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
Wei, H., et al. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. [Link]
JETIR. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Journal of Emerging Technologies and Innovative Research. [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility hurdles with functionalized pyrazole-carboxamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility hurdles with functionalized pyrazole-carboxamides. 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS: 1239775-32-6) is a highly versatile building block and intermediate in drug discovery . However, its zwitterion-like behavior and strong intermolecular hydrogen bonding can lead to frustrating precipitation events during assay preparation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your experiments yield reproducible, artifact-free data.
Understanding the thermodynamic drivers of solubility is the first step in troubleshooting. The table below summarizes the critical physicochemical parameters of this compound that dictate its behavior in solution.
Property
Value
Causality / Experimental Implication
CAS Number
1239775-32-6
Unique identifier for procurement and safety tracking.
Molecular Weight
197.19 g/mol
Small molecular size is favorable for generating high-molarity master stocks.
Molecular Formula
C8H11N3O3
Contains multiple H-bond acceptors/donors, leading to high crystal lattice energy.
pKa (Estimated)
~3.5 (Carboxylic Acid)
Dictates pH-dependent solubility; highly insoluble in acidic aqueous media.
LogP (Estimated)
~0.5
Highly polar. Requires disruption of intermolecular bonds via basic pH or cosolvents.
Section 2: Troubleshooting FAQs
Q1: Why does the compound immediately precipitate when transitioning from a DMSO stock to my aqueous assay buffer?Causality: This is a classic "solvent crash." In 100% DMSO, the solvent fully disrupts the strong intermolecular hydrogen bonds between the pyrazole nitrogen and the carboxylic acid. When rapidly introduced to an aqueous buffer—especially if the buffer pH is near or below the compound's pKa (~3.5)—the carboxylic acid rapidly protonates. The unionized form has drastically lower aqueous solubility, causing the crystal lattice to reform instantly.
Solution: Always pre-warm your aqueous buffer to 37°C. Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris, pH 7.4) to prevent local pH micro-environments from dropping. Add the DMSO stock dropwise while under vigorous vortexing, rather than injecting the buffer into the DMSO.
Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?Causality: High DMSO concentrations (>5%) are poorly tolerated in vivo and can confound biological readouts. Because the molecule contains a terminal carboxylic acid, it is highly amenable to salt formation. Alternatively, the hydrophobic pyrazole core can be encapsulated using cyclodextrins, which are widely validated for solubilizing antiviral and pyrazole-containing compounds .
Solution: Utilize a pH-adjustment strategy to form the sodium salt in situ, or use a cyclodextrin-based vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin in saline). See Protocol B below.
Q3: Is it safe to use sonication or heat to force the compound into solution?Causality: Yes. The pyrazole-carboxamide linkage is thermodynamically stable and highly resistant to hydrolysis under neutral conditions .
Solution: You can safely sonicate the suspension in a water bath at 40°C for 10-15 minutes. However, if the solution turns cloudy upon cooling back to room temperature, your system is supersaturated, and you must decrease the target concentration or increase the cosolvent ratio.
Section 3: Workflow Visualization
Fig 1: Solubility optimization workflow for in vitro and in vivo applications.
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock and Aqueous Dilution (In Vitro)
Self-Validation Check: A successful stock will remain optically clear when stored at -20°C and will not scatter light at 600 nm when diluted into the final assay buffer.
Weighing: Accurately weigh 9.86 mg of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid.
Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes until a starkly clear solution is achieved (Yields a 50 mM stock).
Aqueous Transition: To prepare a 100 μM working solution, pipette 998 μL of pre-warmed (37°C) assay buffer (pH 7.4) into a fresh Eppendorf tube.
Integration: While vortexing the buffer at medium speed, add 2.0 μL of the 50 mM DMSO stock dropwise directly into the center of the vortex.
Validation: Visually inspect against a dark background for micro-precipitates.
Protocol B: Cyclodextrin-Based Formulation for In Vivo Studies
Self-Validation Check: The final formulation should pass easily through a 0.22 μm PTFE syringe filter without significant physical resistance, indicating true molecular dissolution rather than a micro-suspension.
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline.
Compound Addition: Add the dry compound to the vehicle to achieve a target concentration of 2-5 mg/mL.
pH Adjustment: Check the pH using a micro-probe. If it is below 5.0, add 0.1 N NaOH dropwise while stirring until the pH reaches 7.2 - 7.5. The compound will transition from a cloudy suspension to a clear solution as the sodium salt forms and complexes with the cyclodextrin cavity.
Sterilization: Filter the clear solution through a 0.22 μm sterile filter prior to dosing.
References
Chemikart. "1451390-81-0 | (3-Acetyl-2,6-difluorophenyl)boronic ..." (Compound specifications for CAS: 1239775-32-6). Available at: [Link]
Google Patents. "WO2021250648A1 - Nitrile-containing antiviral compounds" (Cyclodextrin solubilization strategies for pyrazole derivatives).
Optimization
Stability testing of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid under assay conditions
Welcome to the Technical Support Center for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid . As an N-acylglycine derivative featuring a pyrazole-5-carboxamide core, this compound shares structural homology with th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid .
As an N-acylglycine derivative featuring a pyrazole-5-carboxamide core, this compound shares structural homology with the pharmacophores of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. While chemically stable under standard storage conditions, its unique physicochemical properties—specifically its carboxylic acid moiety, amide bond, and bidentate chelation potential—require precise handling during in vitro and in vivo assay validations.
This guide is engineered for drug development professionals to troubleshoot erratic assay readouts, mitigate metabolic degradation, and ensure robust experimental reproducibility.
I. Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate when diluted from a DMSO stock into my biochemical assay buffer?A: The compound contains a terminal carboxylic acid with an estimated pKa of ~3.5–4.0. While it is ionized and highly soluble at physiological pH (7.4), rapid dilution from 100% DMSO into unbuffered or weakly buffered aqueous media can cause localized pH drops, leading to the precipitation of the protonated free acid. Furthermore, exceeding a final DMSO concentration of 2.5% can disrupt assay stability and protein integrity [1].
Solution: Always pre-dilute the DMSO stock into a high-capacity intermediate buffer (e.g., 100 mM HEPES or Tris, pH 7.4) before adding it to the final assay matrix. Ensure the final DMSO concentration remains ≤1.0%.
Q2: I am observing erratic readouts and false positives in my enzymatic assay. Is the compound chemically degrading?A: It is highly likely that you are observing assay interference via metal chelation , rather than chemical degradation. The N-acylglycine motif is a well-documented pharmacophore designed to inhibit metalloenzymes by bidentate chelation of active-site iron (Fe²⁺) or other divalent cations via the amide carbonyl and the carboxylate group [2, 3]. If your assay relies on metal cofactors (e.g., Mg²⁺, Fe²⁺, Cu²⁺), the compound will sequester these metals, leading to apparent enzyme inhibition.
Solution: Spike the assay with excess divalent cations to saturate the chelating capacity of the compound, or run a counter-screen using a metal-independent reporter system to rule out false positives.
Q3: The compound shows a very short half-life in human liver microsomes (HLM) even in the absence of NADPH. What is the mechanism of clearance?A: The primary metabolic liability of this molecule is not Cytochrome P450 (CYP)-mediated oxidation, but rather amidase-driven hydrolysis of the pyrazole-carboxamide bond [4, 5]. Hepatic amidases cleave the molecule into 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and free glycine. Because amidases are hydrolytic enzymes that do not require NADPH as a cofactor, this degradation pathway remains highly active in cofactor-free control incubations.
Solution: To confirm amidase activity, pre-incubate the microsomes with a broad-spectrum serine hydrolase/amidase inhibitor (e.g., PMSF or bis-p-nitrophenyl phosphate) before adding the compound.
II. Mechanistic Pathways & Experimental Workflows
Mechanistic pathways of metabolic degradation and metal chelation for the pyrazole-carboxamide.
Step-by-step experimental workflow for LC-MS/MS based in vitro stability quantification.
This protocol is designed to isolate and quantify the hydrolytic degradation of the amide bond, distinguishing it from CYP450-mediated oxidation.
Reagents: Human Liver Microsomes (HLM, 20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH regenerating system (optional control), Cold Acetonitrile containing Internal Standard (IS).
Procedure:
Matrix Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Inhibitor Control (Optional): To prove amidase dependence, pre-incubate a parallel set of HLM with 1 mM PMSF for 15 minutes at 37°C.
Initiation: Spike 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (from a 1 mM DMSO stock) into the pre-warmed HLM suspension to achieve a final concentration of 1 µM (Final DMSO = 0.1%).
Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the incubation mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the IS. Vortex vigorously for 30 seconds to precipitate proteins.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring both the parent mass (m/z ~198 [M+H]⁺) and the pyrazole-carboxylic acid metabolite (m/z ~141 [M+H]⁺).
Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture, which hydrolyzes the compound or causes micro-precipitation.
Procedure:
Aliquot Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Divide into 10 µL single-use aliquots to prevent freeze-thaw degradation.
Stress Testing: Subject one aliquot to 3 freeze-thaw cycles (Dry ice to Room Temperature).
Aqueous Dilution: Dilute the stressed stock 1:1000 into 100 mM HEPES buffer (pH 7.4) to achieve a 10 µM solution.
Nephelometry/Visual Inspection: Incubate at room temperature for 2 hours. Centrifuge at 10,000 x g for 5 minutes.
Quantification: Analyze the supernatant via UV-Vis (approx. 254 nm) or LC-MS/MS against a freshly prepared standard curve to calculate the exact soluble fraction.
IV. Quantitative Data Presentation
The following table summarizes the expected stability metrics and physical properties of the compound under standard assay conditions.
Parameter
Assay Condition
Expected Outcome
Primary Liability / Mechanism
Mitigation Strategy
Aqueous Solubility
pH 7.4 Buffer, 25°C
> 100 µM
Acidic pKa (~3.5) causes precipitation at low pH.
Maintain buffer pH ≥ 7.0; avoid unbuffered water.
DMSO Tolerance
Biochemical Assay
Stable up to 1-2%
High DMSO denatures assay proteins [1].
Keep final DMSO ≤ 1.0%; use single-use aliquots.
Metabolic Stability
HLM (No NADPH), 37°C
T½ ≈ 30 - 60 min
Amidase-mediated hydrolysis of the glycine bond [4, 5].
Use amidase inhibitors (e.g., PMSF) for control validation.
Assay Interference
Metalloenzyme Assays
High False Positive Rate
Bidentate chelation of divalent cations (Fe²⁺, Cu²⁺) [2, 3].
Spike assay with excess metal ions or use orthogonal screens.
V. References
Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype
Frontiers in Pharmacology
URL:[Link]
Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides
Semantic Scholar
URL:[Link]
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides
National Institutes of Health (PMC)
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for inconsistent results encountered in bioassays involving pyrazole-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for inconsistent results encountered in bioassays involving pyrazole-containing compounds. Pyrazole derivatives are a vital class of heterocyclic compounds in drug discovery, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] However, their unique physicochemical properties can sometimes lead to challenges in experimental reproducibility. This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Section 1: Compound-Related Issues
This section focuses on problems arising from the intrinsic properties of the pyrazole compounds themselves and their handling.
FAQ 1: I'm observing high variability between replicate wells. What are the likely compound-related causes?
Answer: High variability between replicates often points to issues with compound solubility and stability.
Poor Solubility: Pyrazole compounds can exhibit a wide range of solubilities depending on their substituents.[3][4] If your compound is not fully dissolved in the assay medium, it can lead to inconsistent concentrations in your wells. The pyrazole ring itself can contribute to low solubility in certain solvents due to its aromaticity and potential for hydrogen bonding.[3]
Causality: Undissolved compound particles will be unevenly distributed when pipetting, leading to significant concentration differences between wells. This is a common source of error in cell-based assays like the MTT assay.[1][5]
Troubleshooting Protocol:
Visual Inspection: Before adding the compound to your assay, visually inspect the stock solution and final dilutions for any precipitate.
Solubility Testing: Determine the kinetic solubility of your compound in the assay buffer.[6] This can be done by preparing a dilution series and observing the concentration at which precipitation occurs.
Solvent Optimization: The final concentration of DMSO (or other organic solvent) in the assay medium should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5] If solubility is an issue, consider using a co-solvent system.[3][7]
Compound Instability: Pyrazole compounds can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution.[8][9]
Causality: Degradation of the active compound will lead to a decrease in its effective concentration over time, resulting in inconsistent bioassay results.
Troubleshooting Protocol:
Fresh Stock Solutions: Prepare fresh stock solutions from solid compound for each experiment, or at a minimum, aliquot stock solutions to avoid multiple freeze-thaw cycles.[5][9]
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.[5][8]
Stability Studies: If you suspect instability, you can perform a simple stability study by incubating the compound in your assay medium for the duration of the experiment and then analyzing for degradation by LC-MS.
Prevent degradation from freeze-thaw cycles.[5][9]
Compound Solubility
Visually confirm complete dissolution
Ensure homogenous concentration in assay wells.
FAQ 2: My IC50 values are not consistent across different experiments. Could this be a compound-related issue?
Answer: Yes, inconsistent IC50 values can be a direct result of compound-related factors, particularly those affecting the accurate concentration of the active species.
Tautomerization: Pyrazole rings can undergo tautomerization, which can result in a mixture of two isomers if the pyrazole is unsymmetrically substituted.[10]
Causality: The different tautomers may have different biological activities and physicochemical properties. If the equilibrium between tautomers is sensitive to the experimental conditions (e.g., pH, solvent), this can lead to variability in the observed potency.
Troubleshooting Protocol:
Characterization: Ensure the structure and purity of your compound are well-characterized by NMR and LC-MS.
pH Control: Maintain a consistent and buffered pH in your bioassays.
Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that can sequester and inhibit enzymes, leading to spurious results.[11]
Causality: Aggregation is a concentration-dependent phenomenon. If the critical aggregation concentration is near your testing range, small variations in concentration can lead to large changes in the aggregation state and, consequently, the apparent biological activity.
Troubleshooting Protocol:
Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it may be an aggregator.[11]
Dose-Response Curve Analysis: Look for unusually steep dose-response curves, which can be an indicator of aggregation-based inhibition.
Section 2: Assay-Related Issues
This section addresses problems that may arise from the bioassay methodology itself when working with pyrazole compounds.
FAQ 3: I am seeing unexpected or off-target effects in my cell-based assays. How can I troubleshoot this?
Answer: Off-target effects are a known consideration in drug discovery, and pyrazole-containing compounds are no exception.[10][12]
Kinase Inhibitor Promiscuity: Many pyrazole derivatives are designed as kinase inhibitors.[13] However, due to the conserved nature of the ATP-binding site, some kinase inhibitors can interact with multiple kinases.
Causality: Inhibition of unintended kinases can lead to complex and unexpected cellular phenotypes.
Troubleshooting Protocol:
Selectivity Profiling: Test your compound against a panel of kinases to determine its selectivity profile.
Use of Structurally Unrelated Inhibitors: Confirm your observed phenotype using a structurally unrelated inhibitor of the same target.
Knockdown/Knockout Models: Use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is on-target.
Interference with Assay Readout: Some compounds can directly interfere with the assay detection method.
Causality: For example, in MTT assays, a compound might chemically reduce the MTT reagent or interfere with the solubilization of the formazan product, leading to false positive or false negative results.[1]
Troubleshooting Protocol:
Cell-Free Controls: Run your assay in a cell-free system (i.e., with all assay components except the cells) in the presence of your compound to check for direct interference.
Alternative Assays: Use an orthogonal assay that relies on a different detection principle to confirm your results. For cell viability, alternatives to MTT include CellTiter-Glo® (measures ATP) or crystal violet staining (measures cell number).
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A workflow diagram for troubleshooting inconsistent bioassay results.
Section 3: Experimental Protocols
Protocol 1: Aqueous Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
10 mM DMSO stock solution of the pyrazole compound
Prepare a 250 µM solution of the test compound by adding the 10 mM DMSO stock to PBS (pH 7.4) in a microplate well.[6] The final DMSO concentration should be 2.5%.[6]
Incubate the plate with shaking at 25°C for 24 hours.[6]
Centrifuge the plate at high speed (e.g., 21,100 x g) for 30 minutes to pellet any precipitated compound.[6]
Carefully collect the supernatant and analyze the concentration of the dissolved compound by UPLC-MS.[6]
The measured concentration is the kinetic solubility.
Protocol 2: Cell Viability (MTT) Assay
This is a standard protocol for assessing the cytotoxic potential of a compound.[1][5]
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
Pyrazole compound stock solution in DMSO
MTT solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (DMSO only).[5] Incubate for the desired time period (e.g., 48 or 72 hours).[1][14]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 490 nm or 570 nm.[1]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[5]
Signaling Pathway Example: Kinase Inhibition
Caption: A simplified signaling pathway showing the inhibitory action of a pyrazole compound on a kinase cascade.
References
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
MDPI. (2023).
National Center for Biotechnology Information. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules.
National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
ACS Publications. (2025). Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. Journal of Medicinal Chemistry.
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
ACS Publications. (2026). N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters.
National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
National Center for Biotechnology Information. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules.
Organic Chemistry Portal. (2022).
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules.
ResearchGate. (n.d.).
European Journal of Pharmaceutical and Medical Research. (2023). REVIEW OF CURRENT ADVANCEMENTS IN THE USE OF PYRAZOLE DERIVATIVES AS ANTICANCER AGENTS IN SEVERAL CELL LINES.
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities.
Bentham Science. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-Cancer Agents in Medicinal Chemistry.
ACS Publications. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
National Center for Biotechnology Information. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules.
Technical Support Center: Synthesis & Purification of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during heterocyclic amide couplings.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during heterocyclic amide couplings. The synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid —a targeted pyrazole-glycine derivative—presents specific chemoselective challenges.
While the amide bond formation itself is a fundamental transformation, the specific electronic properties of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid ring, combined with the zwitterionic nature of the glycine nucleophile, often lead to complex impurity profiles if the reaction is not rigorously controlled. This guide provides a self-validating, causally-explained troubleshooting framework to eliminate these impurities.
Mechanistic Workflow & Impurity Mapping
To effectively troubleshoot, we must first map where impurities originate within the reaction coordinate. The diagram below illustrates the optimized two-step synthetic pathway (activation/coupling followed by saponification) and highlights the critical junctures where side reactions occur.
Figure 1: Synthetic workflow and impurity mapping for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid.
Troubleshooting FAQs
Q1: I am seeing a high percentage of an +18 Da mass adduct (N-acylurea) impurity in my LC-MS. How do I prevent this?
Causality & Solution: This is a classic side reaction when using carbodiimide coupling reagents (like DCC or EDC) without a proper nucleophilic additive. The initial reaction between the pyrazole-carboxylic acid and the carbodiimide forms an O-acylisourea intermediate. If the amine (glycine) does not attack quickly enough—often due to steric hindrance from the adjacent methyl group on the pyrazole ring—the intermediate undergoes an irreversible intramolecular O-to-N acyl migration to form a dead-end N-acylurea impurity [9].
Action: Always include 1-Hydroxybenzotriazole (HOBt) or HOAt in your activation step [6]. HOBt is a superior nucleophile that rapidly traps the transient O-acylisourea, forming a stable but highly reactive OBt-ester. This completely suppresses the rearrangement pathway.
Q2: My final product is contaminated with a highly crystalline, insoluble byproduct that won't wash out during extraction. What is it?
Causality & Solution: You are likely using Dicyclohexylcarbodiimide (DCC) as your coupling reagent. The byproduct of DCC activation is dicyclohexylurea (DCU), which is notoriously difficult to remove because it is partially soluble in organic solvents but highly insoluble in water, causing it to persist through aqueous workups[6].
Action: Switch your coupling reagent to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct contains a tertiary amine. During your post-reaction workup, washing the organic layer with 1N HCl protonates this amine, rendering the urea byproduct highly water-soluble and easily extracted into the aqueous waste phase [7].
Q3: I tried coupling free glycine directly to the pyrazole acid to avoid the ester hydrolysis step, but my yields are terrible (<20%) and I see multiple unidentifiable peaks. Why?
Causality & Solution: Free glycine exists as a zwitterion at neutral pH, making it completely insoluble in standard coupling solvents like DMF or DCM. If you force the reaction by adding strong bases (like NaOH) to solubilize it, you risk hydrolyzing your active ester or causing dimerization of the glycine (forming glycylglycine impurities).
Action: You must use a C-terminally protected amino acid, specifically Glycine ethyl ester hydrochloride (Gly-OEt·HCl) [8]. This ensures complete solubility in organic solvents and restricts reactivity strictly to the N-terminus. The ester is easily removed in a clean, high-yielding second step.
Q4: During the LiOH hydrolysis of the ethyl ester intermediate, I am getting incomplete conversion. How do I optimize this?
Causality & Solution: Incomplete saponification usually results from poor phase transfer. Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate is organic-soluble, while LiOH is water-soluble. If run in pure water or a biphasic system, the reaction stalls at the interface.
Action: Use a miscible ternary solvent system: THF:MeOH:H2O (3:1:1) . The methanol acts as a phase-transfer bridge, ensuring a completely homogeneous reaction mixture. This drives the hydrolysis to >99% completion within 2 hours at room temperature.
Quantitative Comparison of Coupling Strategies
To guide your reagent selection, the following table summarizes the performance data of various coupling strategies specifically for pyrazole-carboxylic acid and glycine couplings.
Coupling Reagent
Additive
Amine Source
Primary Byproduct
Byproduct Removal
Impurity Risk Level
Relative Yield
DCC
None
Free Glycine
DCU
Filtration (often incomplete)
Critical (High DCU, N-acylurea)
< 20%
DCC
HOBt
Gly-OEt·HCl
DCU
Filtration + Recrystallization
High (Residual DCU)
65%
HATU
None
Gly-OEt·HCl
Tetramethylurea
Aqueous Wash
Low (Trace epimerization)
88%
EDC·HCl
HOBt
Gly-OEt·HCl
Water-soluble Urea
1N HCl Aqueous Wash
Very Low (Clean profile)
> 92%
Table 1: Optimization metrics for the synthesis of pyrazole-glycine amide linkages.
Validated Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The specific workup steps are mechanistically targeted to remove the exact impurities discussed above, ensuring a highly pure final product.
Step 1: Amide Coupling (Synthesis of Intermediate Ester)
Activation: In an oven-dried round-bottom flask under N₂, dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) and HOBt (1.2 eq, 12 mmol) in anhydrous DMF (30 mL). Cool the mixture to 0 °C using an ice bath.
Reagent Addition: Add EDC·HCl (1.2 eq, 12 mmol) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.
Amine Coupling: In a separate vial, dissolve Glycine ethyl ester hydrochloride (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in DMF (10 mL). Add this solution dropwise to the main reaction flask.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Targeted Workup (Impurity Purge):
Dilute the reaction mixture with Ethyl Acetate (150 mL).
Wash 1 (Removes EDC urea & unreacted amine): Wash with 1N HCl (2 x 50 mL).
Wash 2 (Removes HOBt & unreacted acid): Wash with saturated aqueous NaHCO₃ (2 x 50 mL).
Wash 3 (Removes DMF): Wash with 5% aqueous LiCl (2 x 50 mL) and Brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)acetate.
Step 2: Saponification (Synthesis of Target Acid)
Solubilization: Dissolve the intermediate ester from Step 1 in a solvent mixture of THF:MeOH:H₂O (3:1:1, 50 mL).
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20 mmol) in one portion. Stir vigorously at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexanes 1:1) until the ester spot disappears.
Isolation (Impurity Purge):
Concentrate the mixture under reduced pressure to remove THF and MeOH (do not evaporate to dryness).
Dilute the remaining aqueous layer with 20 mL of distilled water. Wash with Diethyl Ether (20 mL) to remove any trace organic impurities (discard the ether layer).
Cool the aqueous layer in an ice bath. Slowly acidify with 1N HCl until the pH reaches 2-3.
Validation: The target product, 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid , will precipitate as a clean white solid.
Collection: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum overnight.
References
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.[Link] [7]
US Patent 10,723,752 B2. (2020). Azithromycin derivatives with epithelial barrier enhancement properties.
US Patent 8,124,121 B2. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.
Reference Data & Comparative Studies
Validation
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid vs other pyrazole derivatives
An in-depth technical analysis for researchers and drug development professionals evaluating pyrazole-based pharmacophores in the design of immunomodulators and Targeted Protein Degradation (TPD) chimeras. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and drug development professionals evaluating pyrazole-based pharmacophores in the design of immunomodulators and Targeted Protein Degradation (TPD) chimeras.
Executive Summary
In the rapidly evolving landscape of immunotherapy and PROTAC (Proteolysis Targeting Chimera) development, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (DMPCA) and its derivatives have emerged as privileged pharmacophores, particularly in the synthesis of Stimulator of Interferon Genes (STING) agonists and immunomodulatory antibody-drug conjugates [1].
This guide objectively compares the structural, functional, and synthetic performance of the 1,3-dimethyl-pyrazole moiety against alternative pyrazole and heterocyclic derivatives. By examining steric constraints, electronic effects, and self-validating experimental workflows, we provide a comprehensive framework for selecting the optimal pyrazole derivative for your specific drug development pipeline.
Structural Causality: Why the Pyrazole Substitution Matters
The binding pocket of the STING dimer—specifically the cyclic dinucleotide (CDN) binding domain—imposes strict spatial and electronic constraints on small-molecule agonists. The pyrazole ring serves as a rigid, hydrogen-bond-capable scaffold that mimics the nucleobase interactions of endogenous CDNs. However, the substituents on the pyrazole ring drastically alter target engagement [2].
1,3-Dimethyl Substitution (DMPCA): The addition of methyl groups at the N1 and C3 positions provides an optimal balance of lipophilicity and steric bulk. This configuration locks the molecule into an active conformation that fits seamlessly into the hydrophobic sub-pocket of the STING dimer, promoting the "closed" conformation required for downstream TBK1 recruitment.
Electron-Withdrawing Groups (e.g., Trifluoromethyl): Substituting the methyl groups with strongly electron-withdrawing groups (CF3) depletes the electron density of the pyrazole
π
-system. This weakens crucial
π−π
and cation-
π
interactions with key arginine and tyrosine residues in the STING pocket, rendering the compounds virtually inactive [2].
Bulky Alkyl Groups (e.g., Isopropyl/tert-Butyl): While a 1-ethyl substitution slightly enhances activity by filling the hydrophobic pocket more completely, extending the bulk to isopropyl or tert-butyl groups creates severe steric clashes, preventing the STING dimer from closing [2].
STING pathway activation by DMPCA-derived agonists.
Comparative Performance Data
To objectively evaluate the performance of these pharmacophores, we summarize the structure-activity relationship (SAR) data of various pyrazole-carboxamide derivatives evaluated in a standardized STING reporter assay. The data highlights the critical nature of the N1/C3 substituents [2].
Pyrazole Derivative (N1, C3 Substituents)
Analog Class
STING Reporter Fold-Change
Relative Binding Affinity
Cytotoxicity Profile
1-Ethyl-3-methyl-1H-pyrazole
Compound 2s
~60x
++++
Low
1,3-Dimethyl-1H-pyrazole (DMPCA)
Compound 2r
~45x
+++
Low
1-Isopropyl-3-methyl-1H-pyrazole
Compound 2t
<10x
+
Moderate
Trifluoromethyl-pyrazole
Compound 2b
<2x (Inactive)
-
High
Unsubstituted Furan / Benzofuran
Comp. 2e/2f
<2x (Inactive)
-
High
Data Synthesis: While the 1-ethyl-3-methyl derivative exhibits the highest peak agonistic activity, the 1,3-dimethyl derivative (DMPCA) remains a highly preferred building block due to its superior synthetic accessibility, lower steric penalty during complex PROTAC linker attachments, and proven efficacy in VHL-recruiting STING PROTACs [3].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents and readouts are explicitly justified to establish causality.
Protocol A: HATU-Mediated Amide Coupling of DMPCA
Causality: DMPCA contains a sterically hindered carboxylic acid. Standard carbodiimide coupling (EDC/NHS) often yields poor conversion rates. HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, overcoming steric hindrance. DIPEA is selected as the base because it is non-nucleophilic, preventing unwanted side reactions with the active ester.
Step-by-Step Workflow:
Activation: Dissolve DMPCA (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester (solution will turn slightly yellow).
Coupling: Add the target amine core (e.g., a benzimidazole derivative) (0.9 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.
Validation (LC-MS): Monitor reaction completion via LC-MS. The disappearance of the amine mass peak and the appearance of the product mass validates the coupling efficiency.
Purification: Quench with water, extract with EtOAc, and purify the crude product via Preparatory HPLC (0–45% MeCN in water with 0.05% TFA) to isolate the pure STING modulator [1].
Self-validating HATU-mediated amide coupling workflow for DMPCA.
Protocol B: In Vitro STING Reporter Assay
Causality: To isolate the specific STING-activating capability of the synthesized DMPCA derivative, THP-1 Dual cells are used. These cells are engineered with an IRF-inducible Lucia luciferase reporter. This provides a direct, quantifiable luminescent readout that is strictly downstream of STING/TBK1/IRF3 activation, eliminating false positives from off-target cytotoxicity.
Step-by-Step Workflow:
Cell Seeding: Seed THP-1 Dual cells at a density of
1×105
cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.
Compound Treatment: Prepare serial dilutions (10 nM to 10 µM) of the DMPCA-derived compound in DMSO (final DMSO concentration <0.1%). Treat the cells and incubate for 24 hours at 37°C, 5% CO2.
Reporter Readout: Transfer 20 µL of the cell culture supernatant to an opaque white 96-well plate. Add 50 µL of QUANTI-Luc assay solution to each well.
Validation & Quantification: Immediately measure luminescence using a microplate reader. Calculate the fold-change by dividing the luminescence of treated wells by the DMSO control wells. A dose-dependent increase in luminescence self-validates the compound's mechanism of action as a STING agonist [2].
Conclusion
When designing next-generation immunomodulators or VHL-recruiting PROTACs, the selection of the pyrazole building block is non-trivial. While 1-ethyl-3-methyl derivatives offer peak agonistic potency, 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (DMPCA) provides an unparalleled combination of synthetic reliability, optimal steric profiling for the STING binding pocket, and versatile functionalization. By adhering to the rigorous, self-validating coupling and assay protocols outlined above, researchers can confidently leverage this pharmacophore to accelerate their drug discovery pipelines.
References
Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
WO2023215740A1 - Immunomodulatory antibody-drug conjugates
Source: Google Patents
URL
Development of VHL-recruiting STING PROTACs that suppress innate immunity
Source: PMC - NIH / Nature Communications
URL: [Link]
A Comparative Guide to the Biological Activity of Pyrazole-3-carboxamides and Pyrazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory to neuroprotective and antimicrobial. Among these, pyrazole carboxamides have emerged as a particularly fruitful area of research. However, the seemingly subtle difference in the position of the carboxamide group—at the 3- or 5-position of the pyrazole ring—can profoundly impact the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides an in-depth comparison of the biological activities of pyrazole-3-carboxamides and pyrazole-5-carboxamides, supported by experimental data and mechanistic insights to inform rational drug design and development.
The Isomeric Difference: A Structural Overview
At the heart of this comparison lies the constitutional isomerism of pyrazole-3-carboxamides and pyrazole-5-carboxamides. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The numbering of the ring atoms is crucial in defining the position of the carboxamide substituent.
Pyrazole-3-carboxamide: The carboxamide group is attached to the carbon atom at position 3 of the pyrazole ring.
Pyrazole-5-carboxamide: The carboxamide group is attached to the carbon atom at position 5 of the pyrazole ring.
This difference in connectivity, while seemingly minor, alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors are critical determinants of how the molecule will interact with the binding pocket of a protein, be it an enzyme or a receptor.
Comparative Biological Activities: A Tale of Two Isomers
The positioning of the carboxamide group has been shown to be a critical determinant of the biological activity and potency of pyrazole-based compounds. While a direct, comprehensive head-to-head comparison of a wide range of identical analogs is scarce in the literature, a survey of published data reveals distinct trends in the therapeutic applications of these two isomeric classes.
Anticancer and Kinase Inhibitory Activity: A Key Battleground
Both pyrazole-3-carboxamides and pyrazole-5-carboxamides have been extensively investigated as anticancer agents, often through their ability to inhibit protein kinases that are dysregulated in cancer cells.
Pyrazole-3-carboxamides have emerged as potent inhibitors of various kinases. For instance, structure-activity relationship (SAR) studies have demonstrated that the carboxamide moiety at the C-3 position can significantly enhance the anti-proliferative activity of these compounds in breast cancer cell lines.[1] Derivatives of 1H-pyrazole-3-carboxamide have been synthesized and shown to exhibit significant inhibition against cancer cell lines and, in some cases, interact with DNA, suggesting a multi-faceted antitumor mechanism.[2]
Pyrazole-5-carboxamides , on the other hand, have also demonstrated significant potential in oncology. For example, novel pyrazole-5-carboxamide derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines.[3] Some of these compounds have been found to act as telomerase inhibitors, a key target in cancer therapy.[4]
The following table summarizes the anticancer activity of representative pyrazole-3-carboxamide and pyrazole-5-carboxamide derivatives from various studies. It is important to note that these are not direct comparisons from a single study and experimental conditions may vary.
The data suggests that the positioning of the carboxamide group influences the specific kinase or cellular target with which the compound interacts most effectively. The C-3 position appears to be favorable for targeting certain kinases like BTK, while the C-5 position has been successfully exploited for developing telomerase inhibitors.[4][5]
Modulation of Other Key Biological Targets
Beyond cancer, these pyrazole isomers have shown promise in other therapeutic areas.
Pyrazole-3-carboxamides are well-known for their activity as cannabinoid receptor (CB1) antagonists. The lead compound SR141716A, a potent and specific CB1 antagonist, is a pyrazole-3-carboxamide. Structure-activity relationship studies have confirmed that the carboxamide group at the 3-position is a crucial structural requirement for potent and selective CB1 receptor antagonism.
Pyrazole-5-carboxamides have been identified as novel inhibitors of the Receptor for Advanced Glycation End products (RAGE), a key player in the pathogenesis of Alzheimer's disease and other inflammatory conditions. They have also been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), a potential target in cancer metabolism.
Experimental Protocols: Methodologies for Biological Evaluation
To provide a practical context for the data presented, this section outlines the step-by-step methodologies for key experiments used to assess the biological activity of pyrazole-3-carboxamides and pyrazole-5-carboxamides.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the effect of a compound on the proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After the incubation period, add a solution of MTT (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A radioactive phosphate group from [γ-³²P]ATP is transferred by the kinase to a specific substrate. The amount of radioactivity incorporated into the substrate is a measure of kinase activity. Inhibitors will reduce the amount of radioactivity incorporated.
Step-by-Step Methodology:
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT), the kinase enzyme, and the specific peptide or protein substrate.
Inhibitor Addition: Add the pyrazole carboxamide compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor).
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
Radioactivity Measurement: Measure the amount of radioactivity retained on the filter paper using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
This assay determines the affinity of a compound for the CB1 receptor.
Principle: A radiolabeled ligand with known affinity for the CB1 receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.
Assay Setup: In a 96-well plate, add the binding buffer (typically containing Tris-HCl, MgCl₂, and BSA), the cell membranes, and the radiolabeled ligand (e.g., [³H]CP-55,940).
Compound Addition: Add the pyrazole carboxamide compound at various concentrations. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CB1 ligand).
Incubation: Incubate the plate at 30°C for 60-90 minutes.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding for each compound concentration. Determine the Ki value (inhibitory constant) of the test compound using the Cheng-Prusoff equation.
Signaling Pathways and Mechanistic Insights
The differential biological activities of pyrazole-3-carboxamides and pyrazole-5-carboxamides can be attributed to their distinct interactions with key signaling pathways.
Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cancer
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Both pyrazole-3-carboxamides and pyrazole-5-carboxamides have been explored as CDK inhibitors. The position of the carboxamide group can influence the binding mode within the ATP-binding pocket of the kinase, affecting potency and selectivity.
Caption: Simplified CDK signaling pathway in the G1/S phase transition of the cell cycle.
Receptor for Advanced Glycation End products (RAGE) Signaling Pathway
RAGE is a multi-ligand receptor implicated in inflammatory responses and neurodegenerative diseases. Pyrazole-5-carboxamides have been identified as RAGE inhibitors, potentially by blocking the interaction of RAGE with its ligands, such as Aβ peptides in Alzheimer's disease.
Caption: Simplified RAGE signaling pathway.
Conclusion and Future Perspectives
The isomeric positioning of the carboxamide group on the pyrazole ring is a critical design element that dictates the biological activity of these compounds. While both pyrazole-3-carboxamides and pyrazole-5-carboxamides have demonstrated significant therapeutic potential, particularly in the realm of oncology, they often exhibit distinct target specificities and mechanisms of action. Pyrazole-3-carboxamides have shown promise as potent kinase inhibitors and cannabinoid receptor modulators, whereas pyrazole-5-carboxamides have been successfully developed as inhibitors of RAGE and other novel targets.
Future research should focus on the systematic synthesis and parallel biological evaluation of isomeric pairs of pyrazole carboxamides with diverse substitution patterns. Such direct comparative studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The continued exploration of these versatile scaffolds holds great promise for the discovery of novel therapeutics to address a wide range of human diseases.
References
Shi, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-896.
Zhang, D., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.
Ardiansah, et al. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51.
Patel, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 243-250.
Bhale, P. S., et al. (2018).
Yu, L., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117.
Mettu, M., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 279, 116869.
Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-20.
Alpan, A. S., et al. (2024).
Singh, A., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1841-1848.
Wang, Y., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 46(3), 991-998.
Lu, T., et al. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 63(10), 823-831.
Lisurek, M., et al. (2014). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 57(15), 6749-6761.
ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... [Image]. Retrieved from [Link]
Li, K., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716-726.
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
ResearchGate. (n.d.). Comparative docking poses of pyrazole–carboxamide derivatives and... [Image]. Retrieved from [Link]
Kumar, G. S., et al. (2023). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, 10(5), c793-c801.
ResearchGate. (n.d.). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. [Image]. Retrieved from [Link]
Guler, H., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1269, 133795.
Xie, Y., et al. (2022). Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry, 59(6), 1109-1120.
Zhang, D., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.
Ardiansah, et al. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51.
Kim, H., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 81, 348-358.
A Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethyl-Pyrazole Carboxamides
The 1,3-dimethyl-pyrazole carboxamide scaffold is a privileged structure in modern medicinal and agricultural chemistry. Its inherent planarity, coupled with the strategic placement of methyl groups, provides a stable an...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,3-dimethyl-pyrazole carboxamide scaffold is a privileged structure in modern medicinal and agricultural chemistry. Its inherent planarity, coupled with the strategic placement of methyl groups, provides a stable and synthetically tractable core from which a diverse array of biologically active molecules can be developed. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold, focusing on its applications as both potent fungicides and modulators of the G-protein coupled receptor, TGR5. We will delve into the causal reasoning behind structural modifications and provide detailed experimental protocols to support further research and development in this area.
The 1,3-Dimethyl-Pyrazole-4-Carboxamide Core: A Foundation for Diverse Bioactivity
The 1,3-dimethyl-1H-pyrazole-4-carboxamide core is the central focus of this guide. The N1-methyl group blocks potential tautomerization and provides a fixed point of interaction. The C3-methyl group can influence the orientation of the carboxamide side chain and contribute to van der Waals interactions within a binding pocket. The carboxamide linkage at the C4 position is a critical hydrogen bonding motif and serves as the primary point for introducing chemical diversity to modulate biological activity and physicochemical properties.
The general synthetic strategy for accessing this scaffold is robust and typically involves a two-step process. First, the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid core is synthesized, followed by an amide coupling reaction with a desired amine.[1]
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for 1,3-dimethyl-pyrazole carboxamides.
Comparative SAR Analysis: Fungicides vs. TGR5 Agonists
The biological activity of 1,3-dimethyl-pyrazole carboxamides is profoundly dictated by the nature of the substituent on the carboxamide nitrogen. This section compares the SAR for two distinct and important biological targets: fungal succinate dehydrogenase (SDH) and the human TGR5 receptor.
A significant number of commercial fungicides are pyrazole carboxamides that function by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2][3] The 1,3-dimethyl-pyrazole-4-carboxamide scaffold has been extensively explored in this context.
The design rationale for many of these compounds involves mimicking the binding of the natural substrate, succinate, in the ubiquinone-binding (Qp) site of the SDH enzyme complex. The pyrazole ring and the carboxamide linker are crucial for positioning the N-substituent into a hydrophobic pocket.
N-Aryl and N-Heterocyclyl Moieties: The N-substituent is the primary determinant of potency and spectrum of activity.
N-Benzyl Derivatives: Substitution on the benzyl ring significantly impacts antifungal activity. For instance, dichlorinated benzyl groups, such as in 1,3-dimethyl-N-(2',4'-dichlorobenzyl)-1H-pyrazole-4-carboxamide, often exhibit good activity.[1] The position and nature of the halogen atoms can fine-tune the electronic and steric properties, leading to optimized interactions within the hydrophobic pocket of the SDH enzyme.
N-Thiadiazolyl Derivatives: The introduction of a thiadiazole ring can enhance antifungal properties. For example, 1,3-dimethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has shown notable activity.[1] The thiadiazole moiety can engage in additional polar and non-polar interactions, and the ethyl group can further occupy hydrophobic space.
Conformational Rigidity: Introducing conformational constraints in the N-substituent can be beneficial. This is often achieved by incorporating cyclic structures or bulky groups that restrict the rotation of the amide bond and orient the molecule optimally for binding.
Note: While specific EC50 values were not always provided in the cited literature for all compounds against a single fungus, the relative activities indicate the importance of the N-substituent.
Caption: SAR summary for antifungal 1,3-dimethyl-pyrazole carboxamides.
TGR5 Agonism: A Target for Metabolic Diseases
In contrast to their role as fungicides, a distinct series of 1,3-dimethyl-pyrazole carboxamides, specifically the 5-phenoxy derivatives, have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[4] TGR5 is a bile acid receptor that has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[5]
The design rationale for these compounds stemmed from high-throughput screening and subsequent optimization. The 5-phenoxy group is a key structural feature for TGR5 agonism, a modification not typically seen in the fungicidal analogues.
5-Phenoxy Group: The presence of a phenoxy group at the 5-position of the pyrazole ring is crucial for TGR5 activity. This group likely occupies a specific hydrophobic pocket in the receptor.
N-Substituent: Similar to the fungicides, the N-substituent on the carboxamide is a key determinant of potency. Small, hydrophobic groups are generally favored.
Combinatorial Approach: The development of these TGR5 agonists was accelerated through iterative combinatorial library synthesis, allowing for the rapid exploration of a wide range of N-substituents.[4]
Note: The specific compound identifiers were not provided in the abstract, but the trend of activity with small alkyl substituents is highlighted.
Caption: SAR summary for TGR5 agonist 1,3-dimethyl-pyrazole carboxamides.
Experimental Protocols
To facilitate further research, detailed, self-validating protocols for the synthesis of a representative 1,3-dimethyl-pyrazole carboxamide and for in vitro biological evaluation are provided below.
Synthesis of N-(2',4'-Dichlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
This protocol describes the synthesis of a representative antifungal compound.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid [1]
Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride and heat under reflux. Monitor the reaction by TLC until the starting material is consumed.
Remove the volatile components under reduced pressure to obtain crude 2-ethoxymethylene acetoacetic ester.
Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add methylhydrazine. Heat the reaction mixture to facilitate cyclization.
After cooling, evaporate the solvent and purify the resulting ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate by column chromatography.
Saponify the ester using an aqueous solution of sodium hydroxide.
Acidify the reaction mixture with hydrochloric acid to precipitate the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Filter, wash with water, and dry the solid product.
Suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride and heat under reflux to form the acid chloride.
Remove the excess thionyl chloride under reduced pressure.
Dissolve the resulting acid chloride in a dry, inert solvent such as dichloromethane.
In a separate flask, dissolve 2,4-dichlorobenzylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane.
Slowly add the acid chloride solution to the amine solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield N-(2',4'-dichlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)[1][6]
This protocol is for determining the EC50 value of a compound against a filamentous fungus.
Prepare potato dextrose agar (PDA) medium and autoclave.
Prepare a stock solution of the test compound in DMSO.
Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a control plate with DMSO only.
Pour the amended PDA into sterile Petri dishes and allow to solidify.
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each PDA plate.
Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately two-thirds of the plate diameter.
Calculate the percentage of mycelial growth inhibition for each concentration.
Determine the EC50 value by probit analysis of the concentration-response data.
TGR5 Reporter Gene Assay[7][8]
This protocol is for screening compounds for TGR5 agonist activity.
Use a commercially available TGR5 reporter assay kit or a stably transfected cell line (e.g., HEK293) expressing human TGR5 and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
Seed the cells in a 96-well plate and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in an appropriate assay buffer. Include a known TGR5 agonist as a positive control and a vehicle control (e.g., DMSO).
Remove the culture medium from the cells and add the compound dilutions.
Incubate the plate for a specified period (e.g., 6-18 hours) at 37 °C in a CO2 incubator.
If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
If using a SEAP reporter, collect an aliquot of the culture medium and measure SEAP activity using a suitable luminescent or colorimetric substrate.
Plot the reporter signal as a function of compound concentration and determine the EC50 value from the dose-response curve.
Conclusion and Future Perspectives
The 1,3-dimethyl-pyrazole carboxamide scaffold has proven to be a remarkably versatile platform for the discovery of new bioactive molecules. The stark contrast in the SAR for antifungal agents and TGR5 agonists underscores the importance of the N-substituent and substitution on the pyrazole ring in directing the biological activity. For antifungal drug discovery, the focus remains on optimizing the N-aryl or N-heterocyclyl moiety to enhance interactions with the hydrophobic Qp site of SDH. In the realm of medicinal chemistry, the discovery of 5-phenoxy derivatives as TGR5 agonists opens up new avenues for the development of therapeutics for metabolic disorders.
Future research in this area should continue to explore novel substitutions on both the pyrazole core and the carboxamide side chain. A deeper understanding of the three-dimensional structure of the target proteins in complex with these ligands will be invaluable for structure-based drug design. Furthermore, the application of combinatorial chemistry and high-throughput screening will undoubtedly lead to the discovery of new 1,3-dimethyl-pyrazole carboxamides with novel biological activities.
References
Li, S., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1235-1241. [Link]
Londregan, A. T., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 23(5), 1407-1411. [Link]
Högenauer, K., et al. (2017). TGR5-Activating Plant Extracts. Frontiers in Pharmacology, 8, 487. [Link]
Patel, R., et al. (2016). 4-Benzofuranyloxynicotinamide derivatives are novel potent and orally available TGR5 agonists. ResearchGate. [Link]
Wang, Y., et al. (2023). Design, synthesis, antifungal activity and molecular docking of novel pyrazole‐4‐carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science. [Link]
Bobade, V., et al. (2014). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 218-223. [Link]
Zhang, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]
Wang, C., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8344-8356. [Link]
Bhimanwar, R. S., et al. (2023). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]
Chen, C. Y., et al. (2016). Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Journal of Receptors and Signal Transduction, 36(4), 393-399. [Link]
Li, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8425-8435. [Link]
Al-Ostath, A., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Heliyon, 11(2), e24131. [Link]
Luo, B., et al. (2023). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. ResearchGate. [Link]
Wang, Z., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 15449-15459. [Link]
El-Sayed, M. A. A., et al. (2024). Design, Synthesis and 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 29(1), 209. [Link]
Zhang, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]
Osorio-López, C. G., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1668-1678. [Link]
Yang, S., et al. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Molecules, 25(15), 3349. [Link]
Gámez-Montaño, R., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(15), 8207-8217. [Link]
Kumar, A., et al. (2015). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Journal of Heterocyclic Chemistry, 52(4), 1144-1150. [Link]
Wang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3749-3760. [Link]
Li, J., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 14033-14047. [Link]
Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14725-14736. [Link]
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-12. [Link]
Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry, 52(24), 7962-7965. [Link]
Sharma, S., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(12), 1173-1178. [Link]
Wang, Y., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19519-19530. [Link]
Sharma, S., et al. (2022). A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety. ResearchGate. [Link]
Wang, Z., et al. (2024). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
Wang, Y., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19519-19530. [Link]
Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry, 52(24), 7962-7965. [Link]
Structural Confirmation of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid: A Comparative Guide to X-Ray Crystallography vs. Advanced NMR and HRMS
Introduction: The Regiochemical Challenge in Pyrazole Scaffolds In modern drug discovery, the unambiguous assignment of regiochemistry is a non-negotiable quality control step. Pyrazole-based building blocks are frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Regiochemical Challenge in Pyrazole Scaffolds
In modern drug discovery, the unambiguous assignment of regiochemistry is a non-negotiable quality control step. Pyrazole-based building blocks are frequently utilized in the synthesis of highly potent therapeutics, such as [1]. However, synthesizing compounds like 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid presents a distinct analytical challenge: differentiating the 1,3-dimethyl substitution pattern from its 1,5-dimethyl regioisomer.
As a Senior Application Scientist, I frequently observe discovery programs bottlenecked by ambiguous structural data. While advanced spectroscopic techniques are routinely deployed to characterize[2], they often fall short of providing absolute spatial coordinates. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), 2D-NMR, and Single-Crystal X-Ray Crystallography, demonstrating why X-ray diffraction remains the gold standard for validating flexible, hydrogen-bonding molecular scaffolds.
Comparative Analytical Performance
To establish a robust structural proof, we must evaluate the causality behind our analytical choices.
High-Resolution Mass Spectrometry (HRMS): HRMS is excellent for confirming the exact mass and molecular formula of the synthesized product. However, because the 1,3-dimethyl and 1,5-dimethyl regioisomers possess identical exact masses, HRMS is entirely blind to the structural geometry.
2D-NMR Spectroscopy (NOESY/HMBC): NMR is typically the first-line technique for mapping spatial proximity. In theory, a NOESY experiment should show a cross-peak between the N1-methyl protons and the adjacent C5-amide proton. However, the carboxamido-acetic acid side chain is highly flexible. This flexibility leads to rapid conformational averaging in solution, which broadens the NOE signals and often renders the distance constraints ambiguous.
Single-Crystal X-Ray Crystallography: X-ray crystallography bypasses solution-state dynamics by freezing the molecule in a low-energy solid-state lattice. The diffraction of X-rays by the molecule's electron cloud provides an absolute electron density map. This allows for the direct, unambiguous observation of the two methyl groups on the pyrazole ring and maps the exact hydrogen-bonding network of the carboxamido-acetic acid tail.
Table 1: Analytical Techniques for Pyrazole-Carboxamide Structural Confirmation
Parameter
High-Resolution Mass Spectrometry (HRMS)
2D-NMR Spectroscopy (NOESY/HMBC)
Single-Crystal X-Ray Crystallography
Primary Output
Exact mass, isotopic pattern, molecular formula
Solution-state atom connectivity and proximity
Absolute 3D solid-state electron density map
Regioisomer Differentiation
Poor (Isomers have identical exact mass)
Moderate (Prone to ambiguity from flexible chains)
Absolute (Direct observation of atomic positions)
Conformational Data
None
Ensemble average (dynamic)
Exact geometry and hydrogen-bonding network
Sample Requirement
< 1 mg (Destructive)
2–5 mg (Non-destructive)
Single high-quality crystal, ~0.1 mm (Non-destructive)
Turnaround Time
Minutes
Hours
Days to Weeks (Crystallization is rate-limiting)
Structural Confirmation Workflow
Figure 1: Decision workflow for the structural confirmation of pyrazole-carboxamide derivatives.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. If the physical chemistry principles are strictly adhered to, the protocols inherently select for the highest-quality data output.
Causality: The carboxamido and acetic acid moieties form strong intermolecular hydrogen bonds, making the compound prone to crashing out as an amorphous powder during rapid solvent evaporation. Vapor diffusion allows for controlled, slow supersaturation, which is thermodynamically favorable for ordered lattice packing.
Solvent Selection & Dissolution: Dissolve 5 mg of the purified 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid in 0.5 mL of a high-solubility solvent (e.g., DMSO or DMF) inside a 2 mL inner glass vial. Note: These solvents disrupt the strong intermolecular hydrogen bonds of the acetic acid moiety, ensuring complete dissolution.
Anti-Solvent Chamber Setup: Place the unsealed 2 mL vial into a larger 20 mL outer vial containing 5 mL of a volatile anti-solvent (e.g., ethyl acetate or diethyl ether).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at a constant 20 °C. Note: The volatile anti-solvent slowly vaporizes and diffuses into the inner vial, gradually lowering the solubility of the compound. This controlled supersaturation prevents rapid precipitation, favoring the nucleation of a highly ordered crystal lattice.
Harvesting: After 7–14 days, inspect the inner vial under a polarized light microscope for block-like single crystals (>0.1 mm in all dimensions).
Causality: Small organic molecules with light atoms (C, H, N, O) require low-temperature data collection to reduce thermal motion (Debye-Waller factors), enhancing high-angle diffraction intensity and improving the resolution of the final electron density map.
Cryo-Mounting: Isolate a single crystal using a polarized light microscope. Coat the crystal in a highly viscous perfluoropolyether cryo-oil and mount it on a micromesh loop. Note: The oil protects the crystal from atmospheric moisture and prevents the loss of co-crystallized solvent molecules, which would otherwise degrade the lattice integrity.
Data Collection: Transfer the loop immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
Diffraction & Integration: Irradiate the crystal using Cu-Kα radiation (λ = 1.54184 Å). Collect frames over a full sphere of data, then integrate and scale the reflections, applying empirical absorption corrections.
Structure Solution: Solve the phase problem using direct methods. Refine the structural model using full-matrix least-squares on
F2
utilizing the [3].
Validation: Assign hydrogen atoms to calculated positions using a riding model. Ensure the final
R1
value is < 5%, confirming a highly reliable and definitive structural model.
References
Title: Discovery of a novel small molecule agonist scaffold for the APJ receptor
Source: PubMed - NIH
URL: [Link]
Title: Synthesis, Spectral Characterisation, Theoretical Investigations and Nonlinear Optical Properties of Ethyl 4-(3-(1, 3-dimethyl-1H-pyrazole-5-carboxamido)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate
Source: ResearchGate
URL: [Link]
Title: Crystal structure refinement with SHELXL
Source: Acta Crystallographica Section C
URL: [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The fluctuating reproducibility of published findings often stem...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The fluctuating reproducibility of published findings often stems from insufficient standardization and transparency, hindering the practical application of novel synthetic methods.[1][2] This guide provides an in-depth analysis of the synthesis and bioactivity of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid, a compound of interest within the broader class of pyrazole derivatives known for their diverse biological activities.[3][4][5][6][7][8][9][10][11]
This document is structured to provide not just protocols, but a comprehensive understanding of the critical parameters that govern the reproducibility of both the chemical synthesis and the subsequent biological evaluation. We will delve into the nuances of the synthetic route, explore potential pitfalls, and present a robust framework for assessing its bioactivity, all while comparing it to relevant alternatives.
Part 1: Synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid - A Reproducible Protocol
The target molecule is synthesized through a two-step process, beginning with the synthesis of the key intermediate, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, followed by its coupling with glycine.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2a)
The synthesis of the pyrazole carboxylic acid intermediate is a critical first step. Several methods exist for the creation of pyrazole rings, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] For our target intermediate, a reliable method involves the hydrolysis of the corresponding ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1a).[12][13]
Experimental Protocol:
To a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of water, add ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1a) (0.05 mol).
Heat the mixture to 80°C and maintain for 4 hours.
After cooling, pour the reaction mixture into ice water.
Acidify the solution to a pH of 3-4 with concentrated hydrochloric acid.
The resulting precipitate is filtered, washed with cold water, and dried to yield 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2a) as a white solid.[13]
Critical Parameters for Reproducibility:
Purity of Starting Material: The purity of the starting ethyl ester (1a) is paramount. Impurities can lead to side reactions and a lower yield of the desired carboxylic acid.
Reaction Temperature and Time: The hydrolysis is sensitive to both temperature and reaction time. Insufficient heating can lead to incomplete reaction, while prolonged heating at high temperatures might cause degradation.
pH of Precipitation: Careful control of the pH during precipitation is crucial for maximizing the yield of the carboxylic acid.
Step 2: Synthesis of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
The final step involves the formation of an amide bond between the carboxylic acid (2a) and the amino acid, glycine. The Schotten-Baumann reaction, which utilizes an acyl chloride intermediate, is a common and effective method for this transformation.[14][15][16][17]
Experimental Protocol:
Acyl Chloride Formation: In a round-bottom flask, suspend 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2a) (10 mmol) in 20 mL of dichloromethane. Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.
Amide Coupling: In a separate flask, dissolve glycine (12 mmol) in a 10% aqueous solution of sodium hydroxide (25 mL). Cool the solution to 0°C.
Slowly add a solution of the crude acyl chloride in 15 mL of dichloromethane to the glycine solution with vigorous stirring.
Maintain the reaction at room temperature for 4 hours.
After the reaction, separate the organic layer. Acidify the aqueous layer with 1M HCl to precipitate the product.
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid.
Causality Behind Experimental Choices:
Acyl Chloride Intermediate: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to facilitate the amide bond formation with the relatively nucleophilic amino group of glycine under mild conditions.[15]
Biphasic System: The Schotten-Baumann reaction is performed in a two-phase system (dichloromethane and water) to allow for the reaction of the water-insoluble acyl chloride with the water-soluble amino acid at the interface, while the aqueous base neutralizes the liberated HCl.[17]
Standard Operating Procedure: Safe Handling and Disposal of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic int...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is a nitrogen-rich heterocyclic organic acid. While its acetic acid moiety might suggest simple neutralization, its pyrazole core and carboxamide linkage classify it as a complex, persistent organic compound.
This guide provides a self-validating, field-proven methodology for the segregation, containment, and terminal disposal of this specific chemical class, ensuring absolute regulatory compliance and laboratory safety.
The Causality of Containment and Destruction
To build a fail-safe disposal protocol, we must first understand the why behind the rules:
Why is drain disposal strictly prohibited?
While simple aliphatic acids (like pure acetic acid) can often be neutralized and flushed, the pyrazole-carboxamide headgroup of this compound resists rapid biodegradation. Discharging this compound into the sanitary sewer introduces persistent organic pollutants into the water supply, posing a severe risk of aquatic toxicity[1].
Why is high-density polyethylene (HDPE) the mandatory container material?
As an organic acid, this compound can slowly react with or degrade certain metals and low-grade plastics over time. HDPE provides exceptional chemical resistance to both the acidic moiety and the organic framework, ensuring a containment system that will not breach during standard accumulation periods[2].
Why does terminal destruction require flue gas scrubbing?
This compound has a high nitrogen-to-carbon ratio. When subjected to high-temperature incineration, the pyrazole ring undergoes pyrolysis, generating hazardous nitrogen oxides (NOx) and trace ammonia (NH3)[3]. Therefore, it must be routed to a licensed hazardous waste facility equipped with specialized flue gas scrubbing systems to capture and neutralize NOx emissions[4].
Quantitative Waste Segregation Matrix
Proper disposal begins at the bench. All waste streams containing 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid must be strictly segregated from strong oxidizers, strong bases, and inorganic acids[2].
Waste Stream Profile
Typical Concentration
Max Accumulation Volume
Approved Containment
Max Accumulation Time
Terminal Treatment Route
Pure Solid API / Intermediate
> 98% w/w
< 1.0 kg (per SAA)
HDPE Wide-Mouth Jar
90 Days
Incineration (Flue Gas Scrubbing)
Aqueous Waste Solutions
< 5% w/v
20 Liters (5 Gallons)
Polyethylene Carboy
90 Days
Neutralization & Incineration
Organic Solvent Mixtures
< 10% w/v
20 Liters (5 Gallons)
Vented HDPE Carboy
90 Days
Solvent Incineration
Contaminated Spill Debris
Variable
55-Gallon Drum
6-mil Polyethylene Bag
90 Days
Solid Waste Incineration
Operational Protocols: Step-by-Step Methodologies
Every procedure in your laboratory must be a self-validating system. Follow these steps to ensure structural integrity and compliance throughout the disposal lifecycle.
Protocol A: Routine Liquid Waste Accumulation
Segregate: Ensure the liquid waste stream contains only compatible organic solvents (e.g., DMSO, Methanol, Water). Do not mix with nitric acid or peroxides, which can trigger exothermic reactions.
Contain: Pour the waste into a secondary-contained, vented HDPE carboy[2].
Self-Validation Check (pH): Before sealing the carboy for the day, verify the pH of the mixture using indicator strips. A pH reading between 4 and 8 confirms that the solution will not degrade the HDPE container over the accumulation period, validating the integrity of the containment system.
Label: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Nitrogenous Organic Acid: 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid"[5].
Causality Note: Never dry-sweep a powder spill. Dry sweeping aerosolizes the fine powder, transforming a localized surface contamination into an inhalation hazard and spreading the active compound through the laboratory's HVAC system.
Isolate: Evacuate the immediate vicinity and ensure local exhaust ventilation (fume hood/snorkel) is operating at maximum capacity.
Suppress Dust: Lightly mist the spilled powder with a compatible solvent (e.g., dilute ethanol or water) to prevent aerosolization.
Collect: Use a non-sparking, disposable scoop to transfer the dampened material into a wide-mouth HDPE container[2].
Decontaminate: Wipe the bench surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidic moieties, followed by a thorough DI water rinse[6].
Absorb Liquids: If the spill involves a dissolved solution of the compound, surround and cover the spill with an inert absorbent like vermiculite or dry sand[7]. Do not use combustible materials like sawdust.
Self-Validation Check (Cleanliness): Following decontamination, perform a secondary wipe test of the area to validate that all active pharmaceutical ingredients have been successfully removed before resuming normal operations.
Waste Routing Visualization
Decision tree for the segregation, containment, and terminal disposal of pyrazole-based organic acids.
References
Acids, Organic - Washington State University (WSU) Environmental Health & Safety. Available at:[Link][2]
ORGANIC ACID Safety Data Sheet - Blue Wave Ultrasonics. Available at:[Link][1]
Standard Operating Procedures: Chemical Hazards - Florida Atlantic University (FAU). Available at: [Link][6]
SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole - Environmental Protection Agency Ireland (EPA.ie). Available at: [Link][7]
Hazardous Waste Management and Disposal - USC Dornsife Environmental Health and Safety. Available at: [Link][5]
Technical guidelines on the environmentally sound co-processing of hazardous wastes in cement kilns - Basel Convention (UNEP). Available at:[Link][3]